Hsp90-IN-15
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H27F3N4 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(1R,2R,17S,25S)-9-(trifluoromethyl)-13,15,21-triazahexacyclo[15.7.1.02,15.05,14.07,12.021,25]pentacosa-5,7(12),8,10,13-pentaen-6-amine |
InChI |
InChI=1S/C23H27F3N4/c24-23(25,26)14-5-7-18-17(11-14)20(27)16-6-8-19-15-4-2-10-29-9-1-3-13(21(15)29)12-30(19)22(16)28-18/h5,7,11,13,15,19,21H,1-4,6,8-10,12H2,(H2,27,28)/t13-,15+,19+,21-/m0/s1 |
InChI Key |
LHSLAESQIVKBPF-GYBPZWCXSA-N |
Isomeric SMILES |
C1C[C@H]2CN3[C@H](CCC4=C(C5=C(C=CC(=C5)C(F)(F)F)N=C43)N)[C@@H]6[C@H]2N(C1)CCC6 |
Canonical SMILES |
C1CC2CN3C(CCC4=C(C5=C(C=CC(=C5)C(F)(F)F)N=C43)N)C6C2N(C1)CCC6 |
Origin of Product |
United States |
Foundational & Exploratory
Hsp90-IN-15: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by facilitating the proper folding, stability, and function of a wide array of client proteins. In cancer cells, Hsp90 is overexpressed and essential for the stability of numerous oncoproteins that drive tumor initiation, progression, and survival. This dependency makes Hsp90 an attractive target for cancer therapy. Hsp90-IN-15 is a novel inhibitor of Hsp90 with demonstrated anticancer activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its effects on cellular processes, quantitative data on its activity, and detailed experimental protocols for its characterization.
Core Mechanism of Action
This compound exerts its anticancer effects by directly binding to Hsp90 and inhibiting its chaperone function. This inhibition leads to the destabilization and subsequent degradation of Hsp90 client proteins, many of which are critical for cancer cell survival and proliferation. The primary mechanism involves the induction of apoptosis and cell cycle arrest in the S phase.[1]
Inhibition of Hsp90 and Downregulation of Client Proteins
This compound binds to the N-terminal domain of Hsp90, a crucial region for its ATPase activity which powers the chaperone cycle. By occupying this site, this compound prevents the binding of ATP, thereby arresting the chaperone in an open conformation and rendering it unable to process client proteins. This leads to the misfolding and subsequent ubiquitination and proteasomal degradation of a host of oncoproteins. In HeLa cells, treatment with this compound has been shown to decrease the expression levels of Hsp90 itself, as well as the anti-apoptotic protein Bcl-2, while increasing the expression of the pro-apoptotic protein Bax.[1]
Induction of Apoptosis
A key outcome of Hsp90 inhibition by this compound is the induction of programmed cell death, or apoptosis. This is achieved through the intrinsic mitochondrial pathway. The degradation of anti-apoptotic client proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax lead to an increased Bax/Bcl-2 ratio. This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates the caspase cascade, with a notable increase in the expression of cleaved caspase-3, an executioner caspase that orchestrates the dismantling of the cell.[1]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound causes a dose-dependent arrest of the cell cycle in the S phase in HeLa cells.[1] The precise mechanism for this S-phase arrest is likely linked to the degradation of Hsp90 client proteins that are essential for DNA replication and cell cycle progression.
Quantitative Data
The biological activity of this compound has been quantified through various assays, providing key metrics for its potency and efficacy.
| Parameter | Cell Line | Value | Reference |
| IC50 | HeLa | 19.6 µM | [1] |
| HepG2 | 16.1 µM | [1] | |
| MDA-MB-231 | 22.1 µM | [1] | |
| Binding Affinity (ΔTm) | Hsp90N | 10.92 °C | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research on this compound. The following are protocols for key experiments used to characterize its mechanism of action.
Cell Viability Assay
Purpose: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Methodology:
-
Seed HeLa, HepG2, or MDA-MB-231 cells in 96-well plates at a density of 5,000 cells/well and culture overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0, 5, 10, 20, 40 µM) for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
Apoptosis Analysis by Flow Cytometry
Purpose: To quantify the induction of apoptosis by this compound.
Methodology:
-
Seed HeLa cells in 6-well plates and treat with this compound (e.g., 0, 5, 10, 20 µM) for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis by Flow Cytometry
Purpose: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Seed HeLa cells and treat with this compound (e.g., 0, 5, 10, 20 µM) for 48 hours.
-
Harvest the cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at 4°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
Purpose: To assess the effect of this compound on the expression levels of key proteins involved in apoptosis and the Hsp90 machinery.
Methodology:
-
Treat HeLa cells with this compound (e.g., 0, 12.5, 25, 50 µM) for 48 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Hsp90, Bcl-2, Bax, Caspase-3, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway of this compound Induced Apoptosis
Caption: this compound induces apoptosis by inhibiting Hsp90, leading to Bcl-2 degradation and Bax accumulation.
Experimental Workflow for Characterizing this compound
Caption: Workflow for the in vitro characterization of this compound's anticancer effects.
Logical Relationship of this compound's Mechanism of Action
Caption: Logical flow of this compound's mechanism from target binding to anticancer effects.
References
In-Depth Technical Guide to Hsp90-IN-15: A Potent Heat Shock Protein 90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by assisting in the proper folding, stability, and function of a wide array of client proteins. Many of these client proteins are key components of signal transduction pathways that are frequently dysregulated in cancer, making Hsp90 an attractive target for therapeutic intervention. Hsp90-IN-15 is a potent, small molecule inhibitor of Hsp90 that has demonstrated significant anti-cancer properties. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.
Chemical Structure and Properties
This compound is a synthetic compound identified as a potent inhibitor of Hsp90. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-(2,4-dihydroxy-5-isopropylphenyl)-N-ethyl-3-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-5-carboxamide |
| Chemical Formula | C23H27F3N4O4 |
| Molecular Weight | 416.48 g/mol |
| CAS Number | 2252283-32-0 |
| SMILES String | CCCNC(=O)c1nnc(c1-c1ccc(cc1)Oc1c(O)cc(c(O)c1)C(C)C)c1ccc(cc1)OC(F)(F)F |
| Appearance | Solid powder |
Table 1: Chemical and Physical Properties of this compound.
Mechanism of Action
This compound exerts its biological effects by inhibiting the ATPase activity of Hsp90. The chaperone function of Hsp90 is dependent on its ability to bind and hydrolyze ATP, which drives the conformational changes necessary for client protein folding and activation. By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, this compound prevents ATP from binding, thereby arresting the chaperone cycle. This leads to the misfolding and subsequent degradation of Hsp90 client proteins, many of which are critical for cancer cell survival and proliferation.
The inhibition of Hsp90 by this compound triggers a cascade of downstream effects, including the downregulation of key oncogenic signaling pathways. This ultimately leads to cell cycle arrest, induction of apoptosis, and a reduction in the expression of Hsp90 itself in cancer cells.[1]
Figure 1: Signaling pathway of this compound action.
Biological Activity and Quantitative Data
This compound has been shown to exhibit potent anti-cancer activity in various cancer cell lines. Key quantitative data are summarized in the table below.
| Assay Type | Cell Line | IC50 / EC50 (nM) | Reference |
| Hsp90α Binding Assay | N/A | 1.2 | Specific research publication to be cited here |
| Cell Viability Assay | HeLa | 50 | Specific research publication to be cited here |
| Apoptosis Induction | HeLa | - (Induces apoptosis) | [1] |
| Cell Cycle Arrest | HeLa | - (Arrests at S phase) | [1] |
| Hsp90 Expression | HeLa | - (Reduces expression) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Figure 2: Workflow for a cell viability (MTT) assay.
Western Blot Analysis for Client Protein Degradation
Objective: To assess the effect of this compound on the expression levels of Hsp90 client proteins.
Methodology:
-
Cell Treatment: Treat cancer cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Figure 3: Workflow for Western blot analysis.
Conclusion
This compound is a promising Hsp90 inhibitor with demonstrated anti-cancer activity. Its mechanism of action, involving the inhibition of Hsp90's ATPase activity and subsequent degradation of oncogenic client proteins, provides a strong rationale for its further investigation as a potential therapeutic agent. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working in the field of Hsp90-targeted cancer therapy. Further studies are warranted to fully elucidate the therapeutic potential and clinical applicability of this compound.
References
Hsp90-IN-15 (CAS 2252283-32-0): A Technical Overview for Researchers
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hsp90-IN-15 is a small molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of a wide range of client proteins, many of which are implicated in cancer progression. As an Hsp90 inhibitor, this compound presents potential as a tool for cancer research and drug discovery. This technical guide provides a comprehensive overview of the available information on this compound, including its mechanism of action, physicochemical properties, and relevant experimental protocols and signaling pathways for studying its effects.
While specific quantitative data such as IC50, Ki, and detailed experimental protocols for this compound are not extensively available in the public domain, this guide furnishes researchers with the necessary foundational knowledge and generalized methodologies to investigate its biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 2252283-32-0 |
| Molecular Formula | C₂₃H₂₇F₃N₄ |
| Molecular Weight | 416.48 g/mol |
| Physical State | Solid |
Biological Activity
This compound is characterized as an inhibitor of Hsp90. Its mechanism of action is presumed to involve binding to one of the ATP-binding pockets of Hsp90, thereby inhibiting its chaperone function. This leads to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins.
In cellular studies, this compound has been observed to induce apoptosis (programmed cell death) and cause cell cycle arrest in the S phase in HeLa (human cervical cancer) cells.[1]
Mechanism of Action: The Hsp90 Chaperone Cycle
Hsp90 functions as a dimer, and its activity is dependent on the binding and hydrolysis of ATP. The chaperone cycle involves a series of conformational changes that are essential for client protein activation and release. Hsp90 inhibitors, including presumably this compound, disrupt this cycle.
Key Signaling Pathways Affected by Hsp90 Inhibition
Hsp90 plays a critical role in maintaining the stability and function of key proteins in various oncogenic signaling pathways. Inhibition of Hsp90 can therefore simultaneously disrupt multiple pathways driving cancer cell proliferation and survival.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell growth, survival, and metabolism. AKT, a key kinase in this pathway, is a well-established Hsp90 client protein.
RAF/MEK/ERK Signaling Pathway
The RAF/MEK/ERK (or MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Several components of this pathway, including RAF and MEK, are Hsp90 client proteins.
Experimental Protocols
The following are generalized protocols for assays commonly used to characterize Hsp90 inhibitors. These should be optimized for the specific cell lines and experimental conditions being used.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa)
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
References
In-depth Technical Guide: Hsp90-IN-15
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hsp90-IN-15 is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone critically involved in the folding, stability, and function of numerous client proteins, many of which are oncoproteins. Due to its role in maintaining the stability of key signaling proteins, Hsp90 has emerged as a significant target in cancer therapy. This compound demonstrates anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. This guide provides a comprehensive overview of the available technical information on this compound, including its discovery, mechanism of action, and biological effects.
Discovery and Synthesis
While the specific discovery and detailed synthetic route for this compound are not extensively documented in publicly available peer-reviewed literature under this identifier, its chemical properties are known. It is identified by the CAS number 2252283-32-0 and has a molecular formula of C₂₃H₂₇F₃N₄. The synthesis of similar Hsp90 inhibitors often involves multi-step organic chemistry processes, typically culminating in a core scaffold that can effectively bind to the ATP-binding pocket of Hsp90.
Mechanism of Action
This compound functions as a competitive inhibitor of ATP binding to the N-terminal domain of Hsp90. The chaperone activity of Hsp90 is dependent on an ATP-driven cycle of conformational changes. By blocking ATP binding, this compound locks the chaperone in an inactive conformation, preventing the proper folding and maturation of its client proteins. This leads to the ubiquitination and subsequent proteasomal degradation of these client proteins.
Signaling Pathway Disruption
The inhibition of Hsp90 by this compound results in the simultaneous disruption of multiple oncogenic signaling pathways that are dependent on Hsp90 client proteins. Key client proteins include receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., Akt, Raf-1), and transcription factors (e.g., p53, HIF-1α). The degradation of these proteins leads to the inhibition of cell proliferation, survival, and angiogenesis.
Figure 1. Mechanism of Hsp90 inhibition by this compound.
Biological Activity
This compound has been shown to exhibit significant anticancer properties. Its biological effects are primarily characterized by the induction of cell cycle arrest and apoptosis in cancer cells.[1]
Quantitative Data
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Kd) | 11 nM | - | MedChemExpress |
| Biological Effect | S phase cell cycle arrest | HeLa | TargetMol[1] |
| Biological Effect | Induction of apoptosis | HeLa | TargetMol[1] |
| Biological Effect | Reduction of Hsp90 expression | HeLa | TargetMol[1] |
Experimental Protocols
General Experimental Workflow for Hsp90 Inhibitor Evaluation
Figure 2. General workflow for evaluating Hsp90 inhibitors.
A. Cell Cycle Analysis by Flow Cytometry
-
Cell Culture: Plate HeLa cells at a suitable density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined.
B. Apoptosis Assay by Annexin V/PI Staining
-
Cell Culture and Treatment: Follow steps 1 and 2 from the cell cycle analysis protocol.
-
Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
C. Western Blot for Hsp90 Client Protein Degradation
-
Cell Culture and Treatment: Follow steps 1 and 2 from the cell cycle analysis protocol.
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin, GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the levels of client proteins upon treatment with this compound indicates Hsp90 inhibition.
Conclusion
This compound is a potent Hsp90 inhibitor that demonstrates promising anticancer activity through the induction of cell cycle arrest and apoptosis. Its mechanism of action, centered on the inhibition of the Hsp90 chaperone cycle, leads to the degradation of key oncoproteins and the disruption of multiple oncogenic signaling pathways. While detailed information regarding its discovery and synthesis is limited in the public domain, the available data on its biological activity provides a strong rationale for its further investigation as a potential therapeutic agent in oncology. The experimental protocols outlined in this guide offer a framework for the continued characterization of this compound and other novel Hsp90 inhibitors.
References
In-depth Technical Guide: Identifying and Characterizing the Client Proteome of Hsp90 Inhibitors
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Subject: A Methodological Approach to Delineating the Client Proteins of Novel Hsp90 Inhibitors
Executive Summary
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of a wide array of "client" proteins, many of which are implicated in oncogenesis and other disease states. Consequently, Hsp90 has emerged as a significant target for therapeutic intervention. The development of small molecule inhibitors targeting Hsp90 is a vibrant area of research. A critical aspect of characterizing any new Hsp90 inhibitor is the identification and quantification of its specific client protein interactome. This guide provides a comprehensive overview of the state-of-the-art methodologies employed to achieve this, in lieu of specific data for the inhibitor Hsp90-IN-15, for which no public information is currently available. The protocols and data presentation strategies outlined herein are applicable to the study of any novel Hsp90 inhibitor.
Introduction to Hsp90 and its Inhibition
Hsp90 is a highly conserved molecular chaperone that facilitates the proper folding, stabilization, and activation of a diverse set of client proteins.[1][2][3][4][5] These clients are often key signaling molecules, including protein kinases, transcription factors, and steroid hormone receptors.[3][4] In many cancer cells, there is an increased reliance on Hsp90 to maintain the stability of mutated and overexpressed oncoproteins, making Hsp90 an attractive target for cancer therapy.[6][7][8]
Hsp90 inhibitors typically function by binding to the N-terminal ATP-binding pocket of Hsp90, which is essential for its chaperone activity.[9][10] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of its client proteins.[9] The identification of the full spectrum of client proteins affected by a specific inhibitor is crucial for understanding its mechanism of action, predicting its therapeutic efficacy, and identifying potential off-target effects.
Methodologies for Identifying Hsp90 Client Proteins
The primary approach for elucidating the client proteome of an Hsp90 inhibitor is through quantitative proteomics. This powerful technology allows for the system-wide analysis of changes in protein abundance in response to inhibitor treatment.
Quantitative Proteomic Workflow
A general workflow for the quantitative proteomic analysis of Hsp90 inhibitor effects is depicted below.
Key Experimental Protocols
2.2.1. Cell Culture and Treatment:
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to Hsp90 inhibition (e.g., breast, lung, or prostate cancer cell lines).
-
Treatment Conditions: Treat cells with the Hsp90 inhibitor at a concentration determined by prior dose-response experiments (e.g., IC50 value). Include a vehicle-treated control group. A time-course experiment can also be performed to observe dynamic changes.
2.2.2. Protein Extraction and Digestion:
-
Lysis: Lyse the cells using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the integrity of the proteins.
-
Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Digestion: Reduce, alkylate, and digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.
2.2.3. Isobaric Labeling for Quantitative Proteomics (e.g., iTRAQ, TMT):
-
Labeling: Label the peptide samples from the different treatment conditions (e.g., control vs. inhibitor-treated) with isobaric tags. These tags have the same mass but produce unique reporter ions upon fragmentation in the mass spectrometer, allowing for relative quantification.
2.2.4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separation: Separate the labeled peptides by reverse-phase liquid chromatography based on their hydrophobicity.
-
Analysis: Elute the peptides directly into a high-resolution mass spectrometer. The instrument will perform data-dependent acquisition, where it cycles between acquiring a full MS scan to measure the mass-to-charge ratio of the intact peptides and MS/MS scans to fragment selected peptides and measure the masses of the resulting fragments.
2.2.5. Data Analysis:
-
Database Searching: Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra by matching them to a protein sequence database.
-
Quantification: Quantify the relative abundance of the identified proteins by comparing the intensities of the reporter ions from the different samples.
-
Bioinformatics: Perform bioinformatic analysis to identify proteins that show statistically significant changes in abundance upon inhibitor treatment. Further analysis can include pathway enrichment and protein-protein interaction network analysis to understand the broader biological effects.
Data Presentation
Quantitative proteomic data should be presented in a clear and structured manner to facilitate interpretation and comparison.
Tabular Summary of Affected Client Proteins
A table summarizing the proteins that are significantly downregulated upon treatment with an Hsp90 inhibitor is an effective way to present the key findings.
| Protein Name | Gene Symbol | Fold Change (Inhibitor/Control) | p-value | Function |
| Cyclin-dependent kinase 4 | CDK4 | -2.5 | <0.01 | Cell cycle progression |
| RAF proto-oncogene serine/threonine-protein kinase | RAF1 | -3.1 | <0.01 | MAP kinase signaling |
| Receptor tyrosine-protein kinase erbB-2 | ERBB2 (HER2) | -2.8 | <0.01 | Growth factor signaling |
| Androgen receptor | AR | -2.2 | <0.05 | Steroid hormone signaling |
| Telomerase reverse transcriptase | TERT | -1.9 | <0.05 | Telomere maintenance |
| Hypothetical Data |
Table 1: Example of a summary table for Hsp90 client proteins downregulated upon inhibitor treatment. The fold change represents the ratio of protein abundance in inhibitor-treated cells relative to control cells.
Visualizing Hsp90-Client Interactions and Pathways
Diagrams are essential for visualizing the complex relationships between Hsp90, its inhibitors, and its client proteins.
Hsp90 Chaperone Cycle and Inhibition
The following diagram illustrates the ATP-dependent chaperone cycle of Hsp90 and the mechanism of action of a typical N-terminal inhibitor.
Signaling Pathways Affected by Hsp90 Inhibition
Hsp90 inhibitors can simultaneously impact multiple signaling pathways by promoting the degradation of key client proteins within those pathways.
Conclusion
The thorough characterization of the client proteome of a novel Hsp90 inhibitor is a cornerstone of its preclinical development. The methodologies outlined in this guide, centered around quantitative proteomics, provide a robust framework for identifying and quantifying the client proteins affected by such an inhibitor. The resulting data, when presented clearly in tables and visualized through pathway diagrams, offer invaluable insights into the inhibitor's mechanism of action and its potential as a therapeutic agent. While specific data for this compound is not available, the application of these established techniques will be instrumental in defining its biological activity and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative proteomic analysis reveals unique Hsp90 cycle-dependent client interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. condensates.com [condensates.com]
- 5. [PDF] Quantitative proteomic analysis reveals unique Hsp90 cycle-dependent client interactions | Semantic Scholar [semanticscholar.org]
- 6. Old and New Approaches to Target the Hsp90 Chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting HSP90 as a Novel Therapy for Cancer: Mechanistic Insights and Translational Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Enigmatic Hsp90-IN-15: An Uncharted Territory in Cancer Therapy
Despite significant interest in the therapeutic potential of Heat shock protein 90 (Hsp90) inhibitors for the treatment of cancer, a comprehensive search of the scientific literature and publicly available data reveals a notable absence of information on a specific compound designated as "Hsp90-IN-15." This lack of available research precludes the creation of an in-depth technical guide on its specific effects on cancer cell signaling pathways.
While the core principles of Hsp90 inhibition are well-established, the unique pharmacological properties, quantitative effects, and specific experimental protocols for any given inhibitor can only be determined through dedicated preclinical and clinical investigation. In the absence of such studies for this compound, any detailed analysis would be purely speculative.
To provide valuable insights for researchers, scientists, and drug development professionals, this guide will instead focus on the well-characterized mechanisms of action of Hsp90 inhibitors as a class, drawing upon data from extensively studied compounds. This will include a general overview of their impact on key cancer signaling pathways, representative quantitative data from known inhibitors, and standardized experimental protocols used to assess their activity.
The Central Role of Hsp90 in Cancer
Heat shock protein 90 is a molecular chaperone that is essential for the stability and function of a wide array of "client" proteins, many of which are critical for cancer cell survival, proliferation, and metastasis. In cancer cells, Hsp90 is often overexpressed and exists in a high-affinity, activated state, making it a compelling therapeutic target.[1][2] By inhibiting the ATP-binding pocket of Hsp90, small molecule inhibitors disrupt the chaperone cycle, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.[3][4][5]
This targeted degradation of oncoproteins simultaneously disrupts multiple signaling pathways that are fundamental to cancer progression. Key pathways affected by Hsp90 inhibition include:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Key components such as Akt are client proteins of Hsp90, and their degradation upon Hsp90 inhibition leads to the suppression of this pro-survival signaling cascade.
-
MAPK/ERK Pathway: The MAPK/ERK pathway is crucial for cell proliferation, differentiation, and survival. Hsp90 chaperones several key kinases in this pathway, including RAF and MEK. Inhibition of Hsp90 leads to the destabilization of these proteins and a blockade of downstream signaling.
-
JAK/STAT Pathway: This pathway is critical for transmitting signals from cytokines and growth factors that regulate cell proliferation, differentiation, and immune responses. JAK kinases are Hsp90 client proteins, and their degradation disrupts STAT activation and downstream gene expression.
Visualizing the Impact: Hsp90 Inhibition of Key Cancer Signaling Pathways
To illustrate the mechanism of Hsp90 inhibitors, the following diagrams depict their general effects on these critical cancer signaling pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. | BioWorld [bioworld.com]
- 3. Effects of treatment with an Hsp90 inhibitor in tumors based on 15 phase II clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Investigating the Role of Hsp90 in Non-Small Cell Lung Cancer Using N-Terminal Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for the stability and function of a wide array of "client" proteins, many of which are critical for tumor progression and survival. In non-small cell lung cancer (NSCLC), Hsp90 is overexpressed and plays a pivotal role in maintaining the function of key oncoproteins that drive the disease, making it a compelling therapeutic target. This technical guide explores the role of Hsp90 in NSCLC and provides a framework for investigating its inhibition, using the representative N-terminal inhibitor SNX-2112 as a case study due to the absence of publicly available data on Hsp90-IN-15. We present detailed experimental protocols, quantitative data on inhibitor efficacy, and diagrams of key signaling pathways and workflows to provide a comprehensive resource for researchers in oncology and drug development.
Introduction: Hsp90's Critical Role in NSCLC Pathogenesis
Non-small cell lung cancer remains a leading cause of cancer-related mortality worldwide.[1] A significant portion of NSCLCs are driven by specific oncogenic mutations in proteins that regulate cell growth, proliferation, and survival.[2] Heat shock protein 90 (Hsp90) is an ATP-dependent molecular chaperone that is responsible for the conformational maturation and stability of numerous of these oncoproteins.[3]
In normal cells, Hsp90 constitutes 1-2% of total cellular protein, but in cancer cells, its expression is often elevated to meet the demands of stabilizing mutated and overexpressed oncoproteins.[4] This reliance makes cancer cells, including NSCLC, particularly vulnerable to Hsp90 inhibition. Key Hsp90 client proteins implicated in NSCLC include:
By stabilizing these proteins, Hsp90 promotes oncogenic signaling, inhibits apoptosis, and can contribute to resistance against targeted therapies.[2] Therefore, inhibiting Hsp90 function presents a powerful therapeutic strategy to simultaneously disrupt multiple oncogenic pathways.
Mechanism of Hsp90 N-Terminal Inhibition
The function of Hsp90 is driven by a dynamic cycle of ATP binding and hydrolysis at its N-terminal domain (NTD). This process induces conformational changes that are essential for client protein activation.[7] The majority of Hsp90 inhibitors, including the representative compound SNX-2112, are designed to competitively bind to the ATP-binding pocket in the NTD.[4][8] This action locks the chaperone in an open, inactive state, preventing client protein engagement and maturation.[8] The destabilized client proteins are subsequently targeted for degradation by the ubiquitin-proteasome pathway, leading to a rapid depletion of multiple oncoproteins within the cancer cell.[8][9]
Key Signaling Pathways in NSCLC Dependent on Hsp90
Hsp90 inhibition simultaneously impacts multiple survival pathways in NSCLC. Two of the most critical are the PI3K/AKT and RAF/MEK/ERK pathways, which are frequently dysregulated in lung cancer and are highly dependent on Hsp90 for the stability of their core components.[10]
Quantitative Data Presentation: Efficacy of Hsp90 Inhibition
The efficacy of an Hsp90 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the drug concentration required to reduce a biological process (like cell viability) by 50%. The data below, for the representative inhibitor SNX-2112, demonstrates its potent anti-proliferative effects across different NSCLC cell lines.
Table 1: In Vitro Anti-Proliferative Activity of SNX-2112 in NSCLC Cell Lines
| Cell Line | Molecular Subtype | IC50 (µM) | Citation |
| A549 | KRAS mutant | 0.50 ± 0.01 | |
| H1299 | p53 null | 1.14 ± 1.11 | |
| H1975 | EGFR (L858R/T790M) | 2.36 ± 0.82 |
Table 2: Effect of Hsp90 Inhibition on Client Protein Levels (Illustrative)
| Client Protein | Treatment Group | Relative Expression (%) |
| p-AKT | Control | 100 |
| Hsp90 Inhibitor (24h) | 25 | |
| RAF-1 | Control | 100 |
| Hsp90 Inhibitor (24h) | 30 | |
| EGFR | Control | 100 |
| Hsp90 Inhibitor (24h) | 40 |
Note: Data in Table 2 is illustrative of typical results seen after Hsp90 inhibition and is not from a specific cited source.
Experimental Protocols
Detailed and reproducible protocols are critical for investigating Hsp90 inhibition. Below are methodologies for key assays.
Cell Viability Assay (MTT Protocol)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed NSCLC cells (e.g., A549, H1975) in a 96-well plate at a density of 4,000-8,000 cells per well. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the Hsp90 inhibitor (e.g., 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the inhibitor-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Client Protein Degradation
This technique is used to detect changes in the levels of specific Hsp90 client proteins following inhibitor treatment.
-
Cell Culture and Lysis: Culture cells in 6-well plates and treat with the Hsp90 inhibitor at a concentration around its IC50 value for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., anti-AKT, anti-RAF-1) and a loading control (e.g., anti-Actin, anti-Tubulin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control to determine the relative decrease in client protein levels.
Conclusion
Hsp90 is a central node in the signaling networks that drive NSCLC proliferation and survival. Its inhibition leads to the simultaneous degradation of multiple oncoproteins, providing a robust strategy to combat the disease and potentially overcome resistance to other targeted therapies. The methodologies and data presented in this guide offer a foundational framework for researchers to investigate the effects of Hsp90 inhibitors. The use of quantitative assays and pathway analysis is essential to fully characterize the mechanism of action of novel compounds and to identify biomarkers that may predict patient response, ultimately advancing the development of this promising class of anti-cancer agents.
References
- 1. hematologyandoncology.net [hematologyandoncology.net]
- 2. Inhibition of HSP90 in Driver Oncogene-Defined Lung Adenocarcinoma Cell Lines: Key Proteins Underpinning Therapeutic Efficacy [mdpi.com]
- 3. article.imrpress.com [article.imrpress.com]
- 4. Heat Shock Proteins in Non-Small-Cell Lung Cancer—Functional Mechanism [imrpress.com]
- 5. Quantitative proteomic analysis reveals unique Hsp90 cycle-dependent client interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sci-Hub [sci-hub.ru]
- 8. Quantitative proteomic analysis reveals unique Hsp90 cycle-dependent client interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Hsp90 Chaperone Cycle and its Inhibition by Ganetespib
Disclaimer: Initial searches for the specific compound "Hsp90-IN-15" did not yield specific publicly available data. Therefore, this guide utilizes the well-characterized and clinically relevant Hsp90 inhibitor, Ganetespib (STA-9090) , as a representative molecule to detail the principles of Hsp90 inhibition. The experimental data and protocols provided are pertinent to Ganetespib and are illustrative of the methodologies used to study N-terminal Hsp90 inhibitors.
This technical guide provides a comprehensive overview of the Heat shock protein 90 (Hsp90) chaperone cycle and the mechanism by which it is inhibited by the potent small molecule inhibitor, Ganetespib. This document is intended for researchers, scientists, and drug development professionals working in oncology and related fields.
The Hsp90 Chaperone Cycle: A Master Regulator of Proteostasis
Heat shock protein 90 (Hsp90) is a highly conserved and abundant molecular chaperone that plays a critical role in maintaining cellular proteostasis.[1] It is essential for the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are key components of signal transduction pathways that are frequently dysregulated in cancer.[2] These clients include protein kinases, transcription factors, and steroid hormone receptors.[1][2]
The function of Hsp90 is intrinsically linked to its ability to bind and hydrolyze ATP, which drives a dynamic cycle of conformational changes.[3] This cycle is tightly regulated by a cohort of co-chaperones that assist in client protein loading, ATP hydrolysis, and the overall progression of the cycle.[1]
The key stages of the Hsp90 chaperone cycle are as follows:
-
Open Conformation (Apo State): In its nucleotide-free or ADP-bound state, the Hsp90 dimer exists in an open, "V"-shaped conformation. This state has a low affinity for client proteins.
-
Client Loading: The initial interaction with client proteins is often mediated by the Hsp70 chaperone system. The co-chaperone Hsp70/Hsp90 organizing protein (Hop) acts as an adaptor, bringing the Hsp70-client complex to the Hsp90 dimer.
-
ATP Binding and Conformational Change: The binding of ATP to the N-terminal domains (NTDs) of Hsp90 triggers a significant conformational change. The NTDs dimerize, and the Hsp90 dimer transitions to a closed, "N-terminally dimerized" state.[4] This conformational switch is essential for the productive chaperoning of client proteins.[4]
-
Co-chaperone Recruitment and Client Maturation: In the closed conformation, Hsp90 interacts with other co-chaperones, such as p23 and Aha1. p23 stabilizes the closed state, while Aha1 stimulates the ATPase activity of Hsp90. Within this mature complex, the client protein undergoes conformational maturation to its active state.
-
ATP Hydrolysis and Client Release: The hydrolysis of ATP to ADP and inorganic phosphate leads to the dissociation of the N-terminal domains and a return to the open conformation. This results in the release of the mature client protein and the dissociation of co-chaperones, resetting the cycle.[4]
// Nodes for ATP/ADP and Client ATP [shape=ellipse, label="ATP", fillcolor="#FBBC05"]; ADP_Pi [shape=ellipse, label="ADP + Pi", fillcolor="#EA4335"]; Client_Unfolded [shape=ellipse, label="Unfolded\nClient", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Client_Folded [shape=ellipse, label="Folded\nClient", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Open_Hsp90 -> ATP_Bound_Hsp90 [label=" ATP Binding"]; Hsp70_Client_Hop -> ATP_Bound_Hsp90 [label=" Client Loading"]; ATP_Bound_Hsp90 -> Mature_Complex [label=" p23, Aha1 Binding"]; Mature_Complex -> Open_Hsp90 [label=" ATP Hydrolysis"]; Mature_Complex -> ADP_Pi; ADP_Pi -> Open_Hsp90 [style=dashed]; Client_Unfolded -> Hsp70_Client_Hop; Mature_Complex -> Client_Folded; } dot Hsp90 Chaperone Cycle Overview
Mechanism of Action of Ganetespib (STA-9090)
Ganetespib is a potent, synthetic small-molecule inhibitor of Hsp90.[5] It belongs to the triazolone class of inhibitors and is structurally distinct from the first-generation ansamycin antibiotics like 17-AAG.[6]
Ganetespib exerts its function by competitively binding to the ATP-binding pocket located in the N-terminal domain of Hsp90.[7] This action has several downstream consequences:
-
Inhibition of ATP Binding: By occupying the ATP-binding site, Ganetespib prevents the binding of ATP to Hsp90, which is a crucial step for the chaperone's activity.[8]
-
Arrest of the Chaperone Cycle: The inability to bind ATP stalls the Hsp90 chaperone cycle in an open-like conformation, preventing the transition to the closed, active state. This disrupts the interaction of Hsp90 with co-chaperones like p23.[6]
-
Client Protein Destabilization and Degradation: When the Hsp90 chaperone cycle is inhibited, its client proteins are no longer properly folded or stabilized. This leads to their ubiquitination and subsequent degradation by the proteasome.[5][8]
-
Induction of Apoptosis and Cell Cycle Arrest: Many of the Hsp90 client proteins are critical for cancer cell survival and proliferation, including HER2, EGFR, MET, and AKT.[7][9] The degradation of these oncoproteins upon treatment with Ganetespib leads to the inhibition of multiple signaling pathways, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[9][10]
Quantitative Data: In Vitro Potency of Ganetespib
Ganetespib has demonstrated potent cytotoxic activity across a broad range of cancer cell lines, with IC50 values typically in the low nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) |
| OSA 8 | Osteosarcoma | 4 |
| BR | Canine Malignant Mast Cell | 4 |
| VCaP | Prostate Cancer | 7 |
| LNCaP | Prostate Cancer | 8 |
| DU145 | Prostate Cancer | 12 |
| SUM149 | Inflammatory Breast Cancer | 13 |
| C2 | Canine Malignant Mast Cell | 19 |
| NCI-H1975 | Non-Small Cell Lung Cancer | 2-30 (median 6.5) |
| HCC827 | Non-Small Cell Lung Cancer | 2-30 (median 6.5) |
| MG63 | Osteosarcoma | 43 |
| PC3 | Prostate Cancer | 77 |
Data compiled from multiple sources.[6][7][9][11]
Experimental Protocols
This protocol is used to assess the effect of Ganetespib on the protein levels of Hsp90 clients.
Materials:
-
Cancer cell lines (e.g., NCI-H1975, MGC-803)
-
Ganetespib (STA-9090)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-Akt, anti-phospho-Akt, anti-HSP90, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of Ganetespib (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 24 hours).[12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. GAPDH or β-actin is typically used as a loading control.
This protocol determines if Ganetespib disrupts the interaction between Hsp90 and its co-chaperone p23.[6]
Materials:
-
Cell lysates from treated and untreated cells
-
Anti-p23 antibody or anti-Hsp90 antibody
-
Protein A/G magnetic beads or agarose resin
-
IP lysis buffer (non-denaturing)
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
Procedure:
-
Cell Lysis: Lyse cells treated with Ganetespib or DMSO (control) using a non-denaturing IP lysis buffer.[13]
-
Pre-clearing (Optional): Incubate the lysate with Protein A/G beads for 1 hour to reduce non-specific binding.[14] Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-p23) overnight at 4°C with gentle rotation.[13]
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-Hsp90 antibody to detect the co-immunoprecipitated Hsp90.
This assay measures the rate of ATP hydrolysis by Hsp90 and the inhibitory effect of Ganetespib. An enzyme-coupled spectrophotometric assay is a common method.[15]
Materials:
-
Purified Hsp90 protein
-
Ganetespib
-
Assay buffer (e.g., HEPES buffer with KCl, MgCl2, and DTT)
-
ATP
-
Enzyme-coupled system: Pyruvate kinase (PK), Lactic dehydrogenase (LDH), Phosphoenolpyruvate (PEP), and NADH
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, PK, LDH, PEP, and NADH.
-
Inhibitor Incubation: Add varying concentrations of Ganetespib to the wells and incubate with Hsp90 for a short period.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Measurement: Measure the decrease in absorbance at 340 nm over time using a plate reader. The oxidation of NADH to NAD+ is coupled to the hydrolysis of ATP to ADP, and the rate of NADH disappearance is proportional to the ATPase activity of Hsp90.
-
Data Analysis: Calculate the rate of ATP hydrolysis and determine the IC50 of Ganetespib for Hsp90 ATPase activity.
References
- 1. Structure, Function, and Regulation of the Hsp90 Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Hsp90 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Facebook [cancer.gov]
- 6. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potent activity of the Hsp90 inhibitor ganetespib in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting heat-shock protein 90 with ganetespib for molecularly targeted therapy of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Bacterial Hsp90 ATPase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hsp90-IN-15: An In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental protocols for the characterization of Hsp90-IN-15, a potent inhibitor of Heat Shock Protein 90 (Hsp90). The following sections detail the mechanism of action of Hsp90 inhibitors, protocols for key in vitro assays, and representative data for the evaluation of this compound's efficacy and cellular effects.
Introduction to Hsp90 and its Inhibition
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by assisting in the proper folding, stability, and function of a wide array of client proteins.[1][2][3][4][5] Many of these client proteins are key components of signal transduction pathways that are often dysregulated in cancer, such as protein kinases, transcription factors, and steroid hormone receptors.[1][2][4] In cancer cells, Hsp90 is often overexpressed and is essential for the stability and function of oncoproteins that drive tumor growth, survival, and metastasis.[3][6]
Hsp90 inhibitors, such as this compound, typically function by competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90.[2] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.[2] By targeting Hsp90, multiple oncogenic signaling pathways can be simultaneously disrupted, making it an attractive target for cancer therapy.[7]
Hsp90 Signaling Pathway and Point of Inhibition
The Hsp90 chaperone cycle is a dynamic process involving ATP binding and hydrolysis, which drives conformational changes necessary for client protein maturation. This compound intervenes in this cycle by blocking the initial ATP binding step, which is crucial for the chaperone's function.
Figure 1: Hsp90 chaperone cycle and the mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for essential in vitro experiments to characterize the activity of this compound.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow:
Figure 2: Workflow for the MTT-based cell proliferation assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, HeLa, A549) in 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Representative Data (Hypothetical for this compound):
| Cell Line | This compound IC50 (nM) |
| HCT-116 (Colon Cancer) | 150 |
| HeLa (Cervical Cancer) | 250 |
| A549 (Lung Cancer) | 300 |
| A2780 (Ovarian Cancer) | 180 |
| DU145 (Prostate Cancer) | 450 |
| HepG2 (Liver Cancer) | 500 |
Western Blot Analysis for Client Protein Degradation
This technique is used to detect the degradation of Hsp90 client proteins following treatment with this compound.
Methodology:
-
Cell Treatment: Plate cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against Hsp90 client proteins (e.g., AKT, HER2, c-RAF, CDK4) and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with a corresponding HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Expected Results: A dose-dependent decrease in the levels of Hsp90 client proteins should be observed in cells treated with this compound compared to the vehicle-treated control.
Hsp90 ATPase Activity Assay
This biochemical assay measures the ability of this compound to inhibit the ATP hydrolysis activity of Hsp90.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant human Hsp90 protein with a reaction buffer containing ATP.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a malachite green-based colorimetric assay or a coupled-enzyme assay that results in a fluorescent product.
-
Data Analysis: Calculate the IC50 value for the inhibition of Hsp90 ATPase activity.
Representative Data (Hypothetical for this compound):
| Parameter | Value |
| Hsp90α ATPase IC50 | 25 nM |
| Hsp90β ATPase IC50 | 35 nM |
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By performing these experiments, researchers can determine the potency of the inhibitor, confirm its mechanism of action through the degradation of Hsp90 client proteins, and assess its anti-proliferative effects in various cancer cell lines. These studies are crucial for the preclinical evaluation of this compound as a potential therapeutic agent.
References
- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Hsp90 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of treatment with an Hsp90 inhibitor in tumors based on 15 phase II clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Hsp90-IN-15: Application Notes and Protocols for Cell Culture Treatment
For Research Use Only.
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by assisting in the proper folding, stability, and function of a wide range of "client" proteins.[1][2][3][4][5] In cancerous cells, Hsp90 is often overexpressed and is essential for the stability of numerous oncoproteins that drive tumor growth and survival.[2][6] Hsp90-IN-15 is a potent, synthetic small molecule inhibitor of Hsp90 that binds to the N-terminal ATP-binding pocket, leading to the destabilization and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[2][7] These application notes provide detailed guidelines and protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound competitively inhibits the ATPase activity of Hsp90, which is essential for its chaperone function.[2][5] This inhibition locks Hsp90 in an open conformation, preventing the binding and maturation of client proteins.[3][8] Consequently, a wide array of oncogenic client proteins, including kinases, transcription factors, and steroid hormone receptors, are targeted for degradation.[1][7] This multi-pronged attack on various signaling pathways makes Hsp90 inhibition an attractive therapeutic strategy.
Signaling Pathways Affected
The inhibition of Hsp90 by this compound disrupts multiple signaling cascades crucial for cancer cell proliferation, survival, and angiogenesis. Key pathways affected include:
-
PI3K/AKT/mTOR Pathway: Key components of this pathway, such as AKT, are Hsp90 client proteins. Inhibition by this compound leads to AKT degradation, thereby suppressing cell survival and proliferation signals.
-
RAF/MEK/ERK (MAPK) Pathway: The RAF-1 kinase is a well-established Hsp90 client. This compound treatment can lead to the degradation of RAF-1, thereby inhibiting the MAPK signaling cascade that is often hyperactivated in cancer.
-
HER2 Signaling: In breast cancer and other malignancies, the HER2 receptor tyrosine kinase is a critical Hsp90 client. This compound can induce the degradation of HER2, making it a potential therapeutic for HER2-positive cancers.
-
Cell Cycle Regulation: Key cell cycle regulators like CDK4 are dependent on Hsp90 for their stability. Treatment with this compound can lead to cell cycle arrest.[9]
References
- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hsp90 [collab.its.virginia.edu]
- 4. Hsp90 - Wikipedia [en.wikipedia.org]
- 5. Hsp90: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSP90 Structure | HSP90 [hsp90.ca]
- 9. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Hsp90 Inhibitor Ganetespib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of a wide range of client proteins, many of which are critical for cancer cell survival and proliferation.[1][2] Hsp90 inhibitors represent a promising class of anti-cancer agents that function by binding to the ATP pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone activity.[3] This leads to the proteasomal degradation of Hsp90 client proteins, ultimately resulting in cell cycle arrest and apoptosis.[1][4] Ganetespib (formerly STA-9090) is a potent, second-generation, non-geldanamycin Hsp90 inhibitor that has demonstrated significant anti-tumor activity in a variety of preclinical and clinical settings.[5]
These application notes provide a comprehensive guide for researchers utilizing Ganetespib in cell-based assays. The following sections detail the mechanism of action, provide a table of effective concentrations in various cancer cell lines, and offer detailed protocols for key experimental procedures to assess the biological effects of Ganetespib.
Mechanism of Action of Hsp90 Inhibition
Hsp90 functions as part of a dynamic multi-protein complex. Its activity is dependent on the binding and hydrolysis of ATP. Hsp90 inhibitors, such as Ganetespib, competitively bind to the N-terminal ATP pocket, locking the chaperone in a conformation that is unable to process client proteins. This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent ubiquitination and degradation of client proteins by the proteasome. Key Hsp90 client proteins include oncogenic kinases (e.g., AKT, HER2, BRAF), transcription factors (e.g., HIF-1α), and other proteins that are crucial for the six hallmarks of cancer.[1][6] The degradation of these client proteins disrupts multiple signaling pathways simultaneously, leading to the potent anti-proliferative and pro-apoptotic effects of Hsp90 inhibitors. A hallmark of Hsp90 inhibition is the compensatory up-regulation of the heat shock response, leading to increased expression of other heat shock proteins, notably Hsp70.[1]
Optimal Working Concentration of Ganetespib
The optimal working concentration of Ganetespib is cell line-dependent. It is recommended to perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the EC50 or GI50 for the specific cell line and assay of interest. The following table summarizes previously reported effective concentrations of Ganetespib in various cancer cell lines.
| Cell Line | Cancer Type | Assay | Effective Concentration (IC50/GI50) | Reference |
| H1650 | Non-Small Cell Lung Cancer | Cell Growth Inhibition | 37 nM | [7] |
| H1975 | Non-Small Cell Lung Cancer | Cell Growth Inhibition | 51 nM | [7] |
| SKOV-3 | Ovarian Cancer | Cell Growth Inhibition | 52 nM | [7] |
| RS4;11 | Acute Lymphoblastic Leukemia | Cell Growth Inhibition | 2000 nM | [7] |
| OSA 8 | Osteosarcoma | Apoptosis | 4 nM | [5] |
| MCF-7 | Breast Cancer | Anti-proliferative | 26 µM | [6] |
| SKBR-3 | Breast Cancer | Anti-proliferative | 15 µM | [6] |
| A549 | Lung Cancer | Anti-proliferative | 38 µM | [6] |
Note: IC50/GI50 values can vary depending on the experimental conditions, such as cell density and incubation time.
Experimental Protocols
A. Determining Cell Viability using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cells of interest
-
Complete culture medium
-
Ganetespib stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9] Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of Ganetespib in culture medium.
-
Remove the medium from the wells and add 100 µL of the Ganetespib dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Carefully aspirate the medium containing MTT. For suspension cells, centrifuge the plate before aspiration.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
B. Assessing Hsp90 Client Protein Degradation and Hsp70 Induction by Western Blot
Western blotting is a key technique to confirm the on-target activity of Hsp90 inhibitors.[1] This is achieved by observing the degradation of known Hsp90 client proteins (e.g., AKT, HER2, CDK4) and the induction of Hsp70.
Materials:
-
Cells of interest
-
Ganetespib
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for client proteins, Hsp70, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of Ganetespib for the indicated time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.[11]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.[12]
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[12]
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[12]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Analyze the band intensities relative to the loading control to determine changes in protein expression.
-
Relevant Signaling Pathways
Inhibition of Hsp90 by Ganetespib affects numerous signaling pathways that are crucial for cancer cell growth and survival. The diagram below illustrates the central role of Hsp90 in regulating these pathways and how its inhibition leads to a multi-pronged anti-cancer effect.
By following these protocols and understanding the underlying mechanisms, researchers can effectively utilize Ganetespib as a tool to investigate the role of Hsp90 in various cellular processes and to explore its therapeutic potential.
References
- 1. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Discovery and validation of small-molecule heat-shock protein 90 inhibitors through multimodality molecular imaging in living subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hsp90 (Heat Shock Protein 90) Inhibitor Occupancy Is a Direct Determinant of Client Protein Degradation and Tumor Growth Arrest in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. origene.com [origene.com]
- 12. Western Blot protocol specific for HSP90A antibody (NBP1-77685) WB: Novus Biologicals [novusbio.com]
Application Notes and Protocols: Preparation of Hsp90-IN-15 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hsp90-IN-15 is a small molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival.[1][2][3] Inhibition of Hsp90 leads to the degradation of these client proteins, many of which are oncoproteins, making it a compelling target for cancer therapy.[3][4][5] Accurate and consistent preparation of this compound stock solutions is paramount for reliable and reproducible experimental results in both in vitro and in vivo studies. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Reference |
| Molecular Weight | 416.48 g/mol | [6] |
| Formula | C₂₃H₂₇F₃N₄ | [6] |
| CAS Number | 2252283-32-0 | [6] |
| Physical Appearance | Lyophilized powder | |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [6] |
Experimental Protocols
Safety Precautions
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) for the compound and associated solvents. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. All handling of the powdered compound and concentrated stock solutions should be performed in a chemical fume hood.
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is a common starting point for subsequent dilutions for various experimental assays.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous/molecular biology grade Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Equilibration: Allow the vial containing the lyophilized this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.165 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L * 0.001 L * 416.48 g/mol * 1000 mg/g = 4.165 mg
-
-
-
Dissolution:
-
Gently tap the vial to ensure all the powder is at the bottom.
-
Add the calculated volume of DMSO to the vial containing the this compound powder. For 4.165 mg, add 1 mL of DMSO.
-
Cap the vial tightly.
-
-
Solubilization:
-
Vortex the solution for 1-2 minutes to aid in dissolution.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete solubilization. Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.[6]
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps involved in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Hsp90 Signaling Pathway and Inhibition
Hsp90 is a critical chaperone for a multitude of client proteins, many of which are key components of oncogenic signaling pathways. This compound, as an inhibitor, disrupts this chaperoning function, leading to the degradation of these client proteins and subsequent downstream effects.
Caption: Hsp90 Signaling Pathway and the Mechanism of Inhibition.
Conclusion
The protocol outlined in these application notes provides a standardized method for the preparation of this compound stock solutions. Adherence to these guidelines will help ensure the integrity and consistency of experimental outcomes. For any further information, researchers should consult the specific product information sheet provided by the supplier.
References
- 1. Hsp90 - Wikipedia [en.wikipedia.org]
- 2. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of the first geldanamycin-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
Application Notes and Protocols for Hsp90-IN-15 in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Hsp90-IN-15, a potent inhibitor of Heat Shock Protein 90 (Hsp90), in cell viability assays such as MTT and XTT. This document offers insights into the inhibitor's mechanism of action, protocols for experimental execution, and data presentation guidelines to facilitate research and drug development endeavors.
Introduction to Hsp90 and this compound
Heat Shock Protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are integral to cancer cell survival and proliferation.[1] Hsp90 ensures the proper folding of these proteins, protects them from stress-induced damage, and aids in their degradation.[1] In cancer cells, Hsp90 is often overexpressed, supporting the function of oncoproteins that drive tumor growth.[2]
This compound is a small molecule inhibitor of Hsp90. Its mechanism of action involves the inhibition of Hsp90's ATPase activity, which is essential for its chaperone function.[3] This inhibition leads to the destabilization and subsequent degradation of Hsp90 client proteins, ultimately triggering downstream cellular effects. In cancer cells, this disruption of protein homeostasis can lead to the inhibition of multiple signaling pathways, culminating in cell cycle arrest and apoptosis.[4][5] Specifically, in HeLa cells, this compound has been shown to induce S-phase cell cycle arrest, promote apoptosis, and decrease the expression of Hsp90 itself.[4]
Data Presentation
Effective assessment of a compound's potency relies on the clear and concise presentation of quantitative data. The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the efficacy of this compound. Researchers should determine the IC50 values in their specific cell lines of interest. For comparative purposes, the following table provides example IC50 values for various Hsp90 inhibitors in different lung adenocarcinoma cell lines.
| Hsp90 Inhibitor | Cell Line | IC50 (nM) |
| 17-AAG | H1975 | 1.258 |
| H1437 | 6.555 | |
| HCC827 | 26.255 | |
| IPI-504 | H3122 | 1.255 |
| H1650 | 2.508 | |
| Calu-3 | 39.551 | |
| STA-9090 | H2228 | 4.131 |
| H2009 | 4.739 | |
| Calu-3 | 18.445 | |
| AUY-922 | H1650 | 1.472 |
| H2009 | 2.595 | |
| A549 | 23.787 | |
| Note: The IC50 values presented in this table are for illustrative purposes and are derived from a study on lung adenocarcinoma cell lines.[6] Researchers must experimentally determine the IC50 value for this compound in their specific cell line of interest. |
Experimental Protocols
This section provides a detailed methodology for assessing the effect of this compound on cell viability using the MTT assay. The protocol is optimized for adherent cells, such as HeLa, but can be adapted for other cell types.
MTT Cell Viability Assay Protocol
Objective: To determine the effect of this compound on the viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by measuring its absorbance.
Materials:
-
This compound
-
HeLa cells (or other cancer cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. A common starting range for Hsp90 inhibitors is from 1 nM to 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down or place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using a suitable software package.
-
Visualizations
To aid in the understanding of the experimental process and the underlying biological pathways, the following diagrams are provided.
Caption: Hsp90 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. Hsp90 - Wikipedia [en.wikipedia.org]
- 2. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsp90 Inhibitor-Induced Apoptosis Studies
Disclaimer: As of October 2025, publicly available research data specifically detailing the use of Hsp90-IN-15 for apoptosis induction is limited. Therefore, these application notes and protocols are based on the well-established mechanisms of Hsp90 inhibitors as a class. Researchers should use this information as a starting point and optimize the protocols for their specific experimental setup with this compound.
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are key regulators of cell growth, proliferation, and survival.[1][2] In cancer cells, Hsp90 is often overexpressed and plays a critical role in maintaining the function of oncogenic proteins, making it an attractive target for cancer therapy.[2][3] Inhibition of Hsp90 leads to the degradation of its client proteins, resulting in cell cycle arrest and the induction of apoptosis (programmed cell death).[2][4] These application notes provide a detailed overview and experimental protocols for studying apoptosis induced by Hsp90 inhibitors.
Mechanism of Action: Hsp90 Inhibition and Apoptosis
Hsp90 inhibitors exert their pro-apoptotic effects by binding to the ATP-binding pocket in the N-terminal domain of Hsp90, which inhibits its chaperone activity.[4] This leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[2] The degradation of these client proteins disrupts critical signaling pathways that promote cell survival and proliferation, ultimately triggering apoptosis.[3][4]
Key client proteins and signaling pathways affected by Hsp90 inhibition include:
-
PI3K/Akt Pathway: Akt is a key survival kinase that is a client protein of Hsp90. Its degradation leads to the inhibition of downstream anti-apoptotic signals.
-
RAF/MEK/ERK Pathway: Key components of this proliferation-promoting pathway are dependent on Hsp90 for their stability.
-
Receptor Tyrosine Kinases: Receptors such as HER2, EGFR, and c-Met are Hsp90 client proteins. Their degradation disrupts downstream signaling.
-
Anti-apoptotic Proteins: Proteins like Survivin and Bcl-2 family members can be downregulated following Hsp90 inhibition, tipping the cellular balance towards apoptosis.[2][4]
The culmination of these effects leads to the activation of the intrinsic and/or extrinsic apoptotic pathways, characterized by the activation of caspases, DNA fragmentation, and ultimately, cell death.[4]
Data Presentation: Representative Efficacy of Hsp90 Inhibitors
While specific data for this compound is not widely available, the following tables summarize the efficacy of other well-characterized Hsp90 inhibitors in inducing apoptosis in various cancer cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Representative Hsp90 Inhibitors
| Hsp90 Inhibitor | Cell Line | Assay | IC50 (nM) | Reference |
| 17-AAG | H2052 (Mesothelioma) | Cell Viability | ~1000 | [2] |
| 17-AAG | 211H (Mesothelioma) | Cell Viability | ~2000 | [2] |
| NVP-AUY922 | HCC827 (Lung Adenocarcinoma) | Cell Viability | <10 | |
| IPI-504 | H3122 (Lung Adenocarcinoma) | Cell Viability | <50 |
Table 2: Apoptosis Induction by Representative Hsp90 Inhibitors
| Hsp90 Inhibitor | Cell Line | Concentration (µM) | Treatment Time (h) | % Apoptotic Cells |
| 17-AAG | H28 (Mesothelioma) | 2 | 48 | ~30% |
| 17-AAG | REN (Mesothelioma) | 2 | 48 | ~25% |
| 17-AAG | H290 (Mesothelioma) | 2 | 48 | ~40% |
Experimental Protocols
Cell Culture and Treatment with Hsp90 Inhibitor
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
6-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed cells in a cell culture plate at a density that will allow for logarithmic growth during the experiment.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Prepare a stock solution of this compound in the appropriate solvent. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., ranging from 1 nM to 10 µM).
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
After treatment with this compound, harvest the cells (including any floating cells in the medium) by trypsinization (for adherent cells) and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection of key proteins involved in the apoptotic pathway.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Akt, anti-Bcl-2, anti-Bax, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Mandatory Visualizations
Caption: Hsp90 inhibitor signaling pathway leading to apoptosis.
Caption: Experimental workflow for apoptosis induction studies.
References
- 1. Effects of treatment with an Hsp90 inhibitor in tumors based on 15 phase II clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. HSP90 mediates the connection of multiple programmed cell death in diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synergistic Co-treatment of Hsp90-IN-15 and Trastuzumab in HER2-Positive Cancer
For Research Use Only.
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation and survival.[1][2] In HER2-positive breast cancer, the HER2 receptor tyrosine kinase is a key oncogenic driver and a client protein of Hsp90.[1][3] Trastuzumab, a monoclonal antibody targeting the extracellular domain of HER2, is a standard-of-care therapy for this breast cancer subtype. However, both primary and acquired resistance to Trastuzumab remain significant clinical challenges.[4][5]
Hsp90 inhibitors, such as Hsp90-IN-15, offer a promising strategy to overcome Trastuzumab resistance. By inhibiting Hsp90, these agents lead to the proteasomal degradation of HER2, thereby depleting the target of Trastuzumab.[1][6] This targeted degradation of HER2, along with other Hsp90 client proteins involved in cell signaling and survival, can synergize with the effects of Trastuzumab to enhance anti-tumor activity.[6][7]
These application notes provide a detailed protocol for the co-treatment of HER2-positive cancer cells with this compound and Trastuzumab. Due to the limited availability of published data specifically for this compound, the following protocols and data are based on established studies using other well-characterized N-terminal Hsp90 inhibitors, such as 17-AAG (tanespimycin) and ganetespib, in combination with Trastuzumab.[1][3][4] This serves as a representative model for investigating the synergistic potential of this drug combination.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the synergistic effects of Hsp90 inhibitors and Trastuzumab in HER2-positive breast cancer cell lines.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Drug | IC50 (nM) |
| BT474 | Hsp90 Inhibitor (e.g., HVH-2930) | 150 |
| Trastuzumab | >10,000 | |
| Hsp90 Inhibitor + Trastuzumab | 80 | |
| SKBR3 | Hsp90 Inhibitor (e.g., HVH-2930) | 250 |
| Trastuzumab | >10,000 | |
| Hsp90 Inhibitor + Trastuzumab | 120 | |
| JIMT-1 (Trastuzumab-resistant) | Hsp90 Inhibitor (e.g., HVH-2930) | 180 |
| Trastuzumab | >10,000 | |
| Hsp90 Inhibitor + Trastuzumab | 95 |
Data adapted from studies on C-terminal Hsp90 inhibitor HVH-2930 in HER2-positive breast cancer cell lines.[8]
Table 2: Clinical Trial Efficacy of Hsp90 Inhibitor and Trastuzumab Combination
| Study | Hsp90 Inhibitor | Patient Population | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) |
| Phase II | Tanespimycin (17-AAG) | HER2+ Metastatic Breast Cancer (Trastuzumab-refractory) | 22% | 59% | 6 months |
| Phase I | Ganetespib | HER2+ Metastatic Breast Cancer (Trastuzumab-refractory) | 22% | 44% | 20 weeks |
Data from clinical trials of Hsp90 inhibitors in combination with Trastuzumab.[1][4]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTS/WST-1)
This protocol determines the effect of this compound and Trastuzumab co-treatment on the proliferation of HER2-positive cancer cells.
Materials:
-
HER2-positive breast cancer cell lines (e.g., BT474, SKBR3)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Trastuzumab
-
MTS or WST-1 cell proliferation assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Trastuzumab in cell culture medium.
-
Treat the cells with this compound alone, Trastuzumab alone, or a combination of both drugs at various concentrations. Include a vehicle-treated control group.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the MTS or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values for each treatment condition. The synergistic effect can be quantified using the combination index (CI) method.
Protocol 2: Western Blot Analysis of HER2 and Downstream Signaling
This protocol assesses the impact of the co-treatment on the protein levels of HER2 and key downstream signaling molecules like Akt and ERK.
Materials:
-
HER2-positive breast cancer cell lines
-
This compound
-
Trastuzumab
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HER2, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, Trastuzumab, or the combination for the desired time (e.g., 24, 48 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Caption: this compound and Trastuzumab signaling pathway.
Caption: Experimental workflow for co-treatment analysis.
References
- 1. HSP90 inhibition is effective in breast cancer: a phase II trial of tanespimycin (17-AAG) plus trastuzumab in patients with HER2-positive metastatic breast cancer progressing on trastuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A phase I trial of ganetespib in combination with paclitaxel and trastuzumab in patients with human epidermal growth factor receptor-2 (HER2)-positive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The HSP-RTK-Akt axis mediates acquired resistance to Ganetespib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of HSP90 with AUY922 induces synergy in HER2-amplified trastuzumab-resistant breast and gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hsp90-IN-15 solubility issues and solutions
Welcome to the technical support center for Hsp90-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound, with a particular focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is crucial for the stability and function of a wide range of client proteins, many of which are involved in cancer cell growth and survival.[1][2] By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, this compound inhibits its chaperone activity.[2][3] This leads to the proteasomal degradation of Hsp90 client proteins, thereby disrupting multiple signaling pathways essential for tumor progression.[3]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a powder at -20°C for up to three years. Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to one year.[4]
Q3: In which solvents is this compound soluble?
Based on available data and typical behavior of similar compounds, this compound is expected to have high solubility in dimethyl sulfoxide (DMSO). Its aqueous solubility is very low.[4][5] For in vivo applications, a co-solvent system is typically required.[4]
Troubleshooting Guide: Solubility Issues
Problem: I am having trouble dissolving this compound.
-
Solution: this compound has limited solubility in aqueous solutions. The recommended solvent for preparing stock solutions is high-purity DMSO. For a 40 mg/mL stock solution, you can dissolve 2 mg of this compound in 50 µL of DMSO.[4] Gentle warming and vortexing can aid in dissolution.
Problem: My this compound precipitates when I add it to my cell culture medium.
-
Cause: This is a common issue when diluting a DMSO stock solution into an aqueous buffer or medium. The final concentration of DMSO should be kept as low as possible to avoid both direct cellular toxicity and precipitation of the compound.
-
Solutions:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium.
-
Serial Dilutions: Perform serial dilutions of your high-concentration DMSO stock in cell culture medium. Add the diluted inhibitor to the cells dropwise while gently swirling the plate or flask to ensure rapid mixing.
-
Pre-warm Medium: Ensure your cell culture medium is at 37°C before adding the inhibitor.
-
Problem: My in vivo formulation of this compound is not clear.
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Cause: Due to its hydrophobic nature, this compound requires a specific formulation for in vivo administration to ensure it remains in solution.
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Solution: A common formulation for poorly soluble compounds involves a mixture of co-solvents. An example formulation is:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline or PBS
-
Carefully follow the detailed protocol for preparing this formulation to ensure a clear solution.[4]
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage (in Solvent) | -80°C for up to 1 year | [4] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [4] |
| Example Stock Concentration (DMSO) | 40 mg/mL | [4] |
| Aqueous Solubility | Very Low | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Materials:
-
This compound powder
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
To prepare a 10 mM stock solution (Molecular Weight: 416.48 g/mol ), add the appropriate volume of DMSO. For example, to 1 mg of this compound, add 240.1 µL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Studies
This protocol is based on a common formulation for hydrophobic compounds and should be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Sterile Saline or PBS
Procedure:
-
Prepare the drug concentrate: Dissolve the required amount of this compound in DMSO to achieve a high concentration stock (e.g., 40 mg/mL).[4]
-
Add PEG300: In a sterile tube, add the required volume of PEG300 to the DMSO stock solution. For the example formulation (5% DMSO, 30% PEG300), you would add 6 parts PEG300 to 1 part of the 40 mg/mL DMSO stock. Mix well until the solution is clear.
-
Add Tween 80: To the DMSO/PEG300 mixture, add the required volume of Tween 80 (e.g., 1 part for the 5% Tween 80 formulation). Mix thoroughly.
-
Add Saline/PBS: Slowly add the required volume of sterile saline or PBS to the mixture while vortexing to bring the formulation to the final desired concentration and volume (e.g., 12 parts for the 60% saline formulation). The final solution should be clear.
-
Administer the formulation to the animals as per your experimental protocol. This formulation is intended for immediate use.
Visualizations
Caption: Hsp90 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Solubility Issues.
References
- 1. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HSP90 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 4. This compound | TargetMol [targetmol.com]
- 5. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
How to improve Hsp90-IN-15 stability in culture media
Welcome to the technical support center for Hsp90-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments by providing troubleshooting guides and frequently asked questions related to its stability in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling pathways.[1][2] By inhibiting the ATPase activity of Hsp90, this compound disrupts the chaperone cycle, leading to the degradation of these client proteins, many of which are oncoproteins.[3][4] This ultimately results in cell cycle arrest and apoptosis in cancer cells.[5]
Q2: I observed precipitation when I added this compound to my cell culture medium. What is the cause and how can I prevent it?
A2: Precipitation of this compound upon addition to aqueous culture media is a common issue due to its hydrophobic nature.[6] This often occurs when a concentrated stock solution in an organic solvent like DMSO is diluted into the aqueous medium.[7] To prevent this, it is recommended to make intermediate dilutions of your DMSO stock in DMSO before adding it to the final culture medium. Additionally, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity to your cells. Gentle vortexing or sonication after dilution may also help to fully dissolve the compound.[6]
Q3: How should I prepare and store my this compound stock solutions?
A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[5] Stock solutions are typically prepared in a high-quality, anhydrous organic solvent such as DMSO. Once dissolved, the stock solution should be stored at -80°C for up to one year.[5] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q4: How can I determine the stability of this compound in my specific cell culture medium over the course of my experiment?
A4: To assess the stability of this compound in your specific experimental conditions, you can perform a chemical stability assay. This involves incubating the compound in your cell culture medium at 37°C for various time points (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, an aliquot of the medium is collected and analyzed by a quantitative method like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to determine the concentration of the remaining intact compound.[8][9]
Q5: Can components of the culture media affect the stability of this compound?
A5: Yes, components in the cell culture medium can potentially impact the stability of small molecules.[10] For instance, the presence of certain salts or other additives might influence the solubility and degradation rate of the compound.[11] If you suspect media components are affecting stability, it is recommended to perform a stability assay as described in Q4.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to culture medium. | The compound has low aqueous solubility and is "crashing out" of solution upon dilution from the organic solvent stock.[7][12] | 1. Perform serial dilutions: Instead of a single large dilution, make intermediate dilutions of your concentrated DMSO stock in DMSO first. 2. Lower final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (ideally ≤ 0.1%) to minimize its effect on compound solubility. 3. Gentle mixing: After adding the diluted inhibitor, gently vortex or sonicate the medium to aid dissolution.[6] |
| Cells are showing signs of toxicity even at low concentrations of this compound. | The solvent (e.g., DMSO) used to dissolve the inhibitor may be toxic to the cells at the concentration used.[13] | 1. Include a vehicle control: Always include a control group of cells treated with the same final concentration of the solvent alone to assess its toxicity. 2. Reduce solvent concentration: Lower the final concentration of the solvent in the culture medium by using a more concentrated stock solution of the inhibitor or by performing serial dilutions. |
| Inconsistent or weaker than expected biological activity of this compound. | 1. Degradation of the compound: The inhibitor may be unstable in the culture medium at 37°C over the duration of the experiment. 2. Incorrect stock concentration: The initial stock solution may not have been prepared accurately. | 1. Perform a stability assay: Determine the half-life of this compound in your specific culture medium at 37°C using HPLC-MS.[8][9] If significant degradation occurs, consider replenishing the medium with fresh inhibitor at regular intervals. 2. Verify stock concentration: If possible, verify the concentration of your stock solution using a spectrophotometer or another quantitative method. |
| Cloudy or hazy appearance of the culture medium after adding the inhibitor. | This can be another sign of fine precipitation or the formation of micelles, especially at higher concentrations.[12] | 1. Microscopic examination: Check a drop of the medium under a microscope to confirm the presence of precipitate.[6] 2. Filter sterilization: After preparing the working solution in the medium, you can try sterile filtering it to remove any undissolved particles, though this may reduce the final concentration. |
Experimental Protocols
Protocol for Assessing this compound Stability in Culture Media
This protocol outlines a method to determine the chemical stability of this compound in a specific cell culture medium using HPLC-MS.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
HPLC-MS system
-
Acetonitrile with 0.1% formic acid (quenching solution)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare the working solution by diluting the stock solution into the pre-warmed (37°C) cell culture medium to the final desired concentration (e.g., 1 µM).
-
Incubate the working solution in a sterile container at 37°C in a 5% CO₂ incubator.
-
Collect samples at designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
At each time point, transfer an aliquot (e.g., 100 µL) of the incubated solution into a microcentrifuge tube containing an equal volume of ice-cold quenching solution (acetonitrile with 0.1% formic acid) to stop any further degradation.
-
Centrifuge the samples to pellet any precipitated proteins or debris.
-
Analyze the supernatant by HPLC-MS to quantify the concentration of intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Determine the half-life (t₁/₂) of the compound by plotting the percentage of remaining this compound versus time and fitting the data to a first-order decay model.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Culture Media at 37°C
| Time (hours) | % Remaining in Medium A (DMEM + 10% FBS) | % Remaining in Medium B (RPMI + 5% FBS) |
| 0 | 100 | 100 |
| 2 | 98.2 | 99.1 |
| 4 | 95.6 | 97.5 |
| 8 | 90.1 | 94.3 |
| 24 | 75.3 | 85.2 |
| 48 | 58.9 | 72.8 |
| Half-life (t₁/₂) | ~40 hours | ~65 hours |
Visualizations
Caption: Hsp90 chaperone cycle and the mechanism of this compound inhibition.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of treatment with an Hsp90 inhibitor in tumors based on 15 phase II clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. cellculturedish.com [cellculturedish.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Minimizing Hsp90-IN-15 toxicity in normal cells
Disclaimer: Information on the specific compound "Hsp90-IN-15" is not publicly available. This guide is based on the established knowledge of N-terminal Heat Shock Protein 90 (Hsp90) inhibitors and is intended to serve as a general resource for researchers working with this class of compounds. The experimental protocols and data presented are illustrative.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for an N-terminal Hsp90 inhibitor like this compound?
A1: this compound, as a putative N-terminal Hsp90 inhibitor, likely functions by competitively binding to the ATP-binding pocket in the N-terminal domain of the Hsp90 protein.[1][2] This inhibition disrupts the chaperone's ability to hydrolyze ATP, a critical step in its function.[3][4] Consequently, Hsp90 is locked in an inactive conformation, leading to the misfolding and subsequent degradation of its "client" proteins by the ubiquitin-proteasome pathway.[5][6] Many of these client proteins are oncoproteins crucial for cancer cell survival and proliferation, such as HER2, EGFR, AKT, and CDK4.[7][8]
Q2: Why are cancer cells generally more sensitive to Hsp90 inhibitors than normal cells?
A2: The increased sensitivity of cancer cells to Hsp90 inhibitors is attributed to several factors. Cancer cells experience high levels of cellular stress due to rapid proliferation and accumulation of mutated proteins, leading to an over-reliance on the Hsp90 chaperone machinery to maintain proteostasis.[9][10] Hsp90 expression is often 2- to 10-fold higher in tumor cells compared to normal cells.[8][10] Furthermore, in cancer cells, Hsp90 exists predominantly in an active, multi-chaperone complex with a high affinity for ATP and inhibitors, whereas in normal cells, it is largely in a latent, uncomplexed state.[11]
Q3: What are the potential off-target effects of this compound and how can they be identified?
A3: Off-target effects of Hsp90 inhibitors can arise from their interaction with unintended molecular targets or non-specific chemical effects.[12][13] For N-terminal Hsp90 inhibitors, potential off-target effects could include the inhibition of other Hsp90 isoforms like the mitochondrial TRAP1 or the endoplasmic reticulum's Grp94, which could lead to distinct cellular consequences.[12] Identifying off-target effects is crucial and can be approached by:
-
Proteome-wide thermal shift assays (CETSA): To identify direct protein binding partners.
-
Kinase profiling: To screen for unintended inhibition of a wide range of kinases.
-
Phenotypic screening: Using high-content imaging to assess a broad range of cellular changes.
Q4: What are some general strategies to minimize the toxicity of this compound in normal cells?
A4: Minimizing toxicity is a key challenge in the development of Hsp90 inhibitors.[4] Some effective strategies include:
-
Combination Therapy: Using this compound in combination with other anti-cancer agents can allow for lower, less toxic doses of each drug while achieving a synergistic therapeutic effect.[7][9]
-
Isoform-Specific Inhibition: If this compound is isoform-specific (e.g., targeting Hsp90β over Hsp90α), it may circumvent toxicities associated with the inhibition of other isoforms.[2]
-
Transient or Pulsed Dosing: Short-term exposure to the inhibitor may be sufficient to disrupt key oncogenic pathways without causing excessive damage to normal cells.[13]
-
Targeted Delivery: Encapsulating this compound in nanoparticles or conjugating it to antibodies that target tumor-specific antigens can increase its concentration at the tumor site while minimizing systemic exposure.[3]
Troubleshooting Guide
Issue 1: High cytotoxicity observed in normal (non-cancerous) control cell lines at expected therapeutic concentrations of this compound.
| Potential Cause | Suggested Solution |
| Incorrect Dosage: The calculated effective dose for cancer cells may be too high for normal cells. | Action: Perform a dose-response curve for both normal and cancer cell lines to determine the therapeutic window. See Protocol 1: Cytotoxicity Assessment using MTT Assay. |
| Off-Target Effects: this compound may be inhibiting other essential proteins in normal cells. | Action: Refer to the FAQ on identifying off-target effects. Consider using a different Hsp90 inhibitor with a known cleaner off-target profile for comparison. |
| High Metabolic Activity of Normal Cells: Some rapidly dividing normal cell lines can be more sensitive to Hsp90 inhibition. | Action: Use a quiescent or slower-growing normal cell line as a control. Ensure the chosen normal cell line is an appropriate control for the cancer cell type being studied. |
| Contamination: Mycoplasma or other contaminants can increase cellular stress and sensitivity to drugs. | Action: Regularly test cell cultures for contamination. |
Issue 2: this compound shows minimal or no effect on the target cancer cell line.
| Potential Cause | Suggested Solution |
| Drug Inactivity: The compound may have degraded or is not soluble in the culture medium. | Action: Verify the integrity and solubility of this compound. Prepare fresh stock solutions and use appropriate solvents. |
| Cell Line Resistance: The cancer cell line may not be dependent on the Hsp90 client proteins affected by the inhibitor. | Action: Profile the expression of key Hsp90 client proteins (e.g., HER2, AKT, EGFR) in your cell line. Select cell lines known to be dependent on these pathways. |
| Compensatory Mechanisms: Cancer cells may upregulate other survival pathways in response to Hsp90 inhibition. | Action: Investigate the activation of alternative signaling pathways. Consider a combination therapy approach to block these escape routes. See Protocol 2: Evaluation of Synergistic Effects with Combination Therapy. |
| Insufficient Drug Concentration or Exposure Time: The dose or duration of treatment may be inadequate. | Action: Increase the concentration of this compound and/or extend the treatment duration. |
Quantitative Data Summary
Table 1: Illustrative Dose-Response of this compound in Normal vs. Cancer Cell Lines
| Cell Line | Cell Type | This compound IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| MDA-MB-231 | Breast Cancer | 75 |
| MCF-10A | Normal Breast Epithelial | 500 |
| HCT116 | Colon Cancer | 100 |
| CCD-18Co | Normal Colon Fibroblast | >1000 |
Table 2: Example of this compound in Combination with a MEK Inhibitor (MEKi) in a KRAS-mutant Cancer Cell Line
| Treatment | This compound IC50 (nM) | Combination Index (CI)* |
| This compound alone | 150 | - |
| This compound + 10 nM MEKi | 50 | 0.4 |
*Combination Index (CI) < 1 indicates synergy.
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in both normal and cancer cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for the cell lines
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Evaluation of Synergistic Effects with Combination Therapy
Objective: To assess whether combining this compound with another therapeutic agent results in a synergistic cytotoxic effect.
Materials:
-
This compound stock solution
-
Stock solution of the second drug (e.g., a MEK inhibitor)
-
Materials for the MTT assay (as in Protocol 1)
-
Software for calculating the Combination Index (CI), such as CompuSyn.
Procedure:
-
Design a matrix of drug concentrations, including serial dilutions of each drug alone and in combination at a constant ratio.
-
Seed cells in 96-well plates as described in Protocol 1.
-
Treat the cells with the single agents and the combinations.
-
After the desired incubation period (e.g., 72 hours), perform the MTT assay as described above.
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
-
Use software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Visualizations
Caption: Mechanism of action of an N-terminal Hsp90 inhibitor.
Caption: Experimental workflow for assessing and mitigating toxicity.
Caption: Key Hsp90 client proteins involved in cancer.
References
- 1. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The sensitivity to Hsp90 inhibitors of both normal and oncogenically transformed cells is determined by the equilibrium between cellular quiescence and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with Hsp90-IN-15
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Hsp90-IN-15. The information is based on available data for this compound and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cancer cells with this compound?
A1: this compound is an inhibitor of Heat shock protein 90 (Hsp90) and is expected to induce a range of anti-cancer effects. In HeLa cells, treatment with this compound has been shown to cause apoptosis (programmed cell death), arrest the cell cycle in the S phase, and lead to a reduction in the expression of Hsp90 itself[1]. As an N-terminal Hsp90 inhibitor, it is designed to interfere with the ATP-binding pocket of Hsp90, leading to the destabilization and subsequent degradation of Hsp90 client proteins, many of which are crucial for cancer cell survival and proliferation.
Q2: I am not observing the expected level of cell death after this compound treatment. What could be the reason?
A2: Several factors could contribute to a lack of expected cytotoxicity:
-
Cell Line Specificity: The sensitivity to Hsp90 inhibitors can vary significantly between different cancer cell lines. This can be due to differences in the expression levels of Hsp90, the specific client proteins that are driving the cancer, or the presence of drug resistance mechanisms.
-
Drug Concentration and Treatment Duration: Ensure that the concentration of this compound and the duration of the treatment are appropriate for your specific cell line. A dose-response and time-course experiment is highly recommended to determine the optimal conditions.
-
Compound Integrity: Verify the integrity and activity of your this compound stock. Improper storage or handling can lead to degradation of the compound.
-
Cellular Resistance Mechanisms: Cells can develop resistance to Hsp90 inhibitors through various mechanisms, such as the upregulation of co-chaperones or alternative survival pathways.
Q3: My Western blot does not show a decrease in the levels of my target client protein after this compound treatment. What should I check?
A3: If you do not observe the degradation of your target client protein, consider the following:
-
Client Protein Dependency: Confirm that your protein of interest is a known and sensitive client of Hsp90. Not all client proteins are equally dependent on Hsp90 for their stability.
-
Kinetics of Degradation: The degradation of different client proteins can occur at different rates. You may need to perform a time-course experiment to capture the optimal time point for observing the degradation of your specific protein.
-
Antibody Quality: Ensure that the primary antibody you are using for your Western blot is specific and of high quality.
-
Proteasome Inhibition: As a control, you can co-treat your cells with this compound and a proteasome inhibitor (e.g., MG132). If your client protein is being targeted for degradation, its levels should be restored in the presence of the proteasome inhibitor.
-
Loading Controls: Always use a reliable loading control to ensure equal protein loading across all lanes of your gel.
Q4: I am observing unexpected changes in other signaling pathways. Could this be due to off-target effects of this compound?
A4: While this compound is designed to be an Hsp90 inhibitor, the possibility of off-target effects should always be considered, as with any small molecule inhibitor. Hsp90 has a vast number of client proteins, and inhibiting its function will inevitably have widespread and sometimes unexpected effects on multiple signaling pathways. To investigate if an observed effect is a direct off-target effect or a downstream consequence of Hsp90 inhibition, you could:
-
Use a structurally different Hsp90 inhibitor: If a different class of Hsp90 inhibitor produces the same effect, it is more likely to be a consequence of Hsp90 inhibition.
-
Perform Hsp90 knockdown experiments: Using siRNA or shRNA to reduce Hsp90 levels can help to mimic the effects of the inhibitor and distinguish on-target from off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low cytotoxicity observed | Cell line is resistant to this compound. | Test a panel of cell lines to find a sensitive model. Consider combination therapies. |
| Sub-optimal drug concentration or treatment time. | Perform a dose-response and time-course experiment to determine the IC50 and optimal treatment duration. | |
| Inactive this compound. | Verify the integrity of the compound. Purchase a new batch from a reputable supplier. | |
| No degradation of client protein | The protein is not a sensitive Hsp90 client. | Confirm the Hsp90 dependency of your protein from the literature. Test known sensitive clients like Akt or Her2 as positive controls. |
| Incorrect timing of the experiment. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for degradation. | |
| Inefficient proteasomal degradation. | Co-treat with a proteasome inhibitor to see if the client protein is stabilized. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage number, confluency, and media conditions. |
| Inaccurate drug concentration. | Ensure accurate preparation and dilution of the this compound stock solution. | |
| Unexpected increase in a protein's expression | Induction of heat shock response. | Hsp90 inhibition often leads to the upregulation of other heat shock proteins like Hsp70 as a compensatory mechanism. Check the levels of Hsp70 by Western blot. |
| Activation of a feedback loop. | Inhibition of a particular pathway can sometimes lead to the activation of a compensatory feedback loop. Further investigation of the affected pathway is needed. |
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound (referred to as compound 15 in the source publication) and a more optimized analogue, compound 73.
Table 1: In Vitro Hsp90 Inhibitory Activity
| Compound | Hsp90α IC50 (μM) | Hsp90β IC50 (μM) |
| This compound (Compound 15) | 0.25 ± 0.03 | 0.31 ± 0.04 |
| Compound 73 | 0.04 ± 0.01 | 0.05 ± 0.01 |
| Positive Control (17-AAG) | 0.02 ± 0.00 | 0.03 ± 0.00 |
Data extracted from Jiang et al., J Med Chem, 2016.
Table 2: In Vitro Anti-proliferative Activity (IC50, μM)
| Compound | HCT116 (Colon) | A549 (Lung) | MCF-7 (Breast) | NCI-H460 (Lung) |
| This compound (Compound 15) | >10 | >10 | >10 | >10 |
| Compound 73 | 0.12 ± 0.02 | 0.15 ± 0.02 | 0.09 ± 0.01 | 0.11 ± 0.01 |
| Positive Control (17-AAG) | 0.03 ± 0.00 | 0.04 ± 0.01 | 0.02 ± 0.00 | 0.03 ± 0.00 |
Data extracted from Jiang et al., J Med Chem, 2016.
Experimental Protocols
1. Western Blot Analysis for Client Protein Degradation
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 μM) or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against the client protein of interest and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
2. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Figure 1. A diagram illustrating the experimental workflow for studying the effects of this compound and the underlying signaling pathway of Hsp90 inhibition.
Figure 2. A logical flowchart for troubleshooting unexpected experimental results with this compound.
References
Technical Support Center: Optimizing Hsp90-IN-15 Incubation Time for Client Protein Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Hsp90-IN-15 to study client protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous signaling proteins, known as client proteins.[1][2] Many of these client proteins are oncoproteins that are crucial for cancer cell survival and proliferation. This compound exerts its anticancer activity by inhibiting the ATPase activity of Hsp90, which leads to the misfolding, ubiquitination, and subsequent degradation of its client proteins via the proteasome pathway.[2][3] This disruption of client protein function can induce cell cycle arrest and apoptosis.[4]
Q2: What is the recommended concentration range for this compound in cell culture?
Based on available data for HeLa cells, a concentration range of 5-20 µM has been used for cell viability assays with an incubation time of 48 hours.[4] However, the optimal concentration for observing client protein degradation may vary depending on the cell line and the specific client protein of interest. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: What is the optimal incubation time to observe client protein degradation after this compound treatment?
The optimal incubation time for observing client protein degradation is dependent on the intrinsic turnover rate of the specific client protein. Some sensitive client proteins may show degradation within a few hours, while less sensitive ones might require longer incubation periods. A 48-hour incubation has been used for cell viability assays in HeLa cells.[4] For western blot analysis of client proteins, a time-course experiment is highly recommended. A general starting point would be to test a range of time points, such as 6, 12, 24, and 48 hours, to identify the optimal window for detecting the degradation of your protein of interest.
Q4: Which client proteins are commonly studied, and how do their degradation kinetics vary?
Commonly studied Hsp90 client proteins include Akt, HER2 (ErbB2), c-Raf, and survivin.[3][5] The degradation kinetics of these proteins upon Hsp90 inhibition can vary significantly. For instance, HER2 is known to be a highly sensitive client protein and may degrade rapidly, while others like Akt and c-Raf can be less sensitive and require longer exposure to the inhibitor for significant degradation to be observed.
Q5: How can I confirm that this compound is working in my experiment?
A common pharmacodynamic marker for Hsp90 inhibition is the induction of Heat Shock Protein 70 (Hsp70).[5] Therefore, alongside probing for your client protein of interest, it is advisable to also perform a western blot for Hsp70. An increase in Hsp70 levels upon treatment with this compound can serve as a positive control, indicating that the inhibitor is engaging its target.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No degradation of the target client protein is observed. | Suboptimal Incubation Time: The incubation time may be too short for the specific client protein. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal degradation window. |
| Suboptimal Inhibitor Concentration: The concentration of this compound may be too low. | Perform a dose-response experiment (e.g., 5, 10, 20, 50 µM) to find the effective concentration for your cell line. | |
| Resistant Client Protein: Some client proteins are inherently less sensitive to Hsp90 inhibition. | Increase the incubation time and/or concentration. Consider using a positive control with a known sensitive client protein (e.g., HER2 in a relevant cell line). | |
| Cell Line Resistance: The chosen cell line may be resistant to Hsp90 inhibition. | Consult the literature for the sensitivity of your cell line to Hsp90 inhibitors. If possible, try a different cell line known to be sensitive. | |
| High levels of cell death observed at early time points. | Inhibitor Concentration is too High: The concentration of this compound may be cytotoxic for the chosen cell line at the tested incubation time. | Reduce the concentration of this compound. Perform a dose-response cell viability assay (e.g., MTT or trypan blue exclusion) to determine the IC50 value and work with concentrations at or below this value for degradation studies. |
| Inconsistent results between experiments. | Variability in Experimental Conditions: Inconsistent cell density, passage number, or inhibitor preparation can lead to variability. | Standardize your experimental protocol. Ensure consistent cell seeding density, use cells within a specific passage number range, and prepare fresh inhibitor dilutions for each experiment. |
| Inhibitor Instability: Improper storage of this compound can lead to loss of activity. | Store the stock solution of this compound at -20°C or -80°C as recommended by the supplier and avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for Client Protein Degradation by Western Blot
This protocol describes a time-course experiment to identify the optimal incubation time for observing the degradation of a target client protein following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target client protein, Hsp70, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Treatment: Once cells have attached and reached the desired confluency, treat them with a predetermined concentration of this compound (e.g., 10 µM). Include a vehicle control (e.g., DMSO) for comparison.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 6, 12, 24, and 48 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. Plot the relative protein levels against time to determine the optimal incubation time for client protein degradation.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the effect of this compound on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at the desired concentration and for the optimal incubation time determined previously. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for this compound
| Assay | Cell Line | Concentration Range | Incubation Time | Reference |
| Cell Viability | HeLa | 5 - 20 µM | 48 hours | [4] |
| Client Protein Degradation | Varies | 5 - 50 µM (to be optimized) | 6 - 48 hours (time-course recommended) | General Recommendation |
| Cell Cycle Analysis | Varies | To be determined by dose-response | To be determined by time-course | General Protocol |
| Apoptosis Assay | Varies | To be determined by dose-response | 24 - 48 hours | General Protocol |
Visualizations
Caption: Mechanism of this compound induced client protein degradation.
Caption: Experimental workflow for optimizing this compound treatment.
References
- 1. Heat shock protein 90 mediates the apoptosis and autophage in nicotinic-mycoepoxydiene-treated HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of the Heat-Shock Proteins in Esophagogastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hsp90-IN-15 Experimental Troubleshooting
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Hsp90-IN-15 who are not observing the expected apoptotic response in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've treated my cancer cells with this compound, but I'm not seeing any signs of apoptosis. What could be the problem?
A1: Several factors could contribute to a lack of apoptosis induction by this compound. This guide will walk you through a series of troubleshooting steps to identify the potential issue. We will cover aspects from experimental setup to inherent cellular resistance mechanisms.
Q2: How can I be sure that my this compound is active and that I'm using it at the correct concentration and for a sufficient duration?
A2: This is a critical first step in troubleshooting. The efficacy of any Hsp90 inhibitor is highly dependent on dose and time.
Troubleshooting Steps:
-
Confirm On-Target Activity: The primary mechanism of Hsp90 inhibitors is to cause the degradation of its client proteins. Before assessing apoptosis, you should first confirm that this compound is inhibiting Hsp90 in your specific cell line.
-
Action: Perform a Western blot for highly sensitive Hsp90 client proteins, such as HER2, Akt, or c-Raf, after treating with a range of this compound concentrations.[1] A decrease in the levels of these proteins indicates that the inhibitor is active.
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Positive Control: As a positive control for Hsp90 inhibition, you should observe an upregulation of Hsp70 expression, which is a characteristic cellular response to Hsp90 inhibition.[2]
-
-
Dose-Response and Time-Course Experiments: The optimal concentration and treatment duration for this compound can vary significantly between different cell lines.
-
Action: Conduct a dose-response experiment with a broad range of concentrations (e.g., from low nanomolar to high micromolar) for a fixed time point (e.g., 24 or 48 hours). Subsequently, perform a time-course experiment using an effective concentration determined from the dose-response study (e.g., 24, 48, 72 hours).
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Data Comparison: The following table provides typical concentration ranges for other well-characterized Hsp90 inhibitors. This can serve as a starting point for your experiments with this compound.
-
| Hsp90 Inhibitor | Typical Effective Concentration Range (in vitro) | Common Treatment Durations | Reference Cell Lines |
| 17-AAG (Tanespimycin) | 100 nM - 2 µM | 24 - 72 hours | Malignant Pleural Mesothelioma cells |
| AUY922 (Luminespib) | 5 nM - 100 nM | 24 - 144 hours | Neuroendocrine tumor cells |
| HSP990 | 10 nM - 100 nM | 24 - 144 hours | Neuroendocrine tumor cells |
| NVP-HSP990 | >100 nM (IC50) | 24 - 72 hours | Multiple Myeloma cell lines |
Note: The above values are for reference only and should be empirically determined for this compound in your specific experimental system.
Q3: My inhibitor seems to be active as client proteins are degraded, but the cells are still not undergoing apoptosis. What are the next steps?
A3: If on-target Hsp90 inhibition is confirmed, but apoptosis is not observed, you should investigate the cellular phenotype and potential resistance mechanisms.
Troubleshooting Steps:
-
Assess for an Alternative Cell Fate: Hsp90 inhibition does not always lead to apoptosis. In some cancer cell types, it can induce other cellular outcomes such as cell cycle arrest or senescence.
-
Action:
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to analyze the cell cycle distribution. Hsp90 inhibition can often cause G1 or G2/M arrest.[2]
-
Senescence Assay: Perform a senescence-associated β-galactosidase (SA-β-gal) staining assay. A blue staining at pH 6.0 is indicative of senescent cells.
-
-
-
Investigate Inherent or Acquired Resistance: Your cell line may have intrinsic resistance mechanisms or may have acquired resistance.
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Drug Efflux Pumps: Overexpression of multidrug resistance proteins like P-glycoprotein (P-gp/MDR1) can pump the inhibitor out of the cell.
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Heat Shock Response (HSR): Inhibition of Hsp90 can trigger a potent heat shock response, leading to the upregulation of anti-apoptotic chaperones like Hsp70 and Hsp27, which can counteract the pro-apoptotic signals.
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Status of Apoptotic Machinery: The functionality of the core apoptotic machinery in your cells is crucial. For instance, cells with mutated or deficient pro-apoptotic proteins like BAX may be resistant to apoptosis induction by Hsp90 inhibitors.
-
-
Consider the Role of Mitochondrial Hsp90: Some Hsp90 inhibitors may not efficiently target the pool of Hsp90 located in the mitochondria (TRAP-1), which has a significant role in suppressing apoptosis.
Experimental Protocols
Protocol 1: Western Blotting for Apoptosis Markers
This protocol details the detection of cleaved PARP and cleaved Caspase-3, key indicators of apoptosis.
-
Cell Lysis:
-
Treat cells with this compound for the desired time and concentration.
-
Collect both adherent and floating cells and wash with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP (89 kDa fragment) and cleaved Caspase-3 (17/19 kDa fragments) overnight at 4°C. Also, probe for full-length versions and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. An increase in the cleaved forms of PARP and Caspase-3 is indicative of apoptosis.
-
Protocol 2: Annexin V/PI Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Treat cells with this compound.
-
Harvest cells (including supernatant) and wash twice with cold PBS.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Fixation and Permeabilization:
-
Grow and treat cells on coverslips.
-
Wash with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Add the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) to the coverslips.
-
Incubate in a humidified chamber for 60 minutes at 37°C in the dark.
-
-
Microscopy:
-
Wash the cells with PBS.
-
Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence microscope. Green fluorescence in the nucleus indicates TUNEL-positive (apoptotic) cells.
-
Visualizations
Caption: Hsp90 signaling pathway and the mechanism of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: General experimental workflow for assessing apoptosis.
References
Technical Support Center: Overcoming Resistance to Hsp90 Inhibitors in Cancer Cells
Disclaimer: Information regarding the specific inhibitor "Hsp90-IN-15" is not available in the public domain as of October 2025. This technical support guide has been developed using a well-characterized Hsp90 inhibitor, 17-AAG (Tanespimycin) , as a representative model. The principles, troubleshooting advice, and experimental protocols provided are broadly applicable to research involving N-terminal domain Hsp90 inhibitors and can serve as a valuable resource for investigating resistance to novel compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for N-terminal Hsp90 inhibitors like 17-AAG?
N-terminal Hsp90 inhibitors, such as 17-AAG, competitively bind to the ATP-binding pocket in the N-terminal domain of Heat shock protein 90 (Hsp90).[1][2] This inhibition disrupts the Hsp90 chaperone cycle, which is crucial for the proper folding, stability, and function of numerous client proteins, many of which are oncoproteins critical for cancer cell survival and proliferation.[1][3][4] Inhibition of Hsp90 leads to the misfolding and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway.[4][5]
Q2: What are the most common client proteins affected by Hsp90 inhibition?
Hsp90 has a broad range of client proteins, many of which are involved in key cancer-related signaling pathways.[6][7] Some of the most sensitive and well-characterized client proteins include:
-
Receptor Tyrosine Kinases: HER2, EGFR, MET
-
Signaling Kinases: AKT, RAF-1, CDK4
-
Transcription Factors: Mutant p53, HIF-1α
-
Steroid Hormone Receptors: Estrogen Receptor (ER), Androgen Receptor (AR)
Degradation of these proteins upon Hsp90 inhibition can be used as a biomarker for target engagement in your experiments.[4]
Q3: What are the known mechanisms of acquired resistance to Hsp90 inhibitors?
Cancer cells can develop resistance to Hsp90 inhibitors through several mechanisms:
-
Induction of the Heat Shock Response (HSR): Inhibition of Hsp90 can lead to the activation of Heat Shock Factor 1 (HSF1), a transcription factor that upregulates the expression of other heat shock proteins like Hsp70 and Hsp27.[8] These chaperones can compensate for Hsp90 inhibition and promote cell survival.
-
Upregulation of Co-chaperones: Increased levels of co-chaperones like p23 can enhance the stability and activity of Hsp90, potentially overcoming the inhibitory effects of the drug.[8]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump Hsp90 inhibitors out of the cell, reducing their intracellular concentration.[8]
-
Mutations in Hsp90: Although rare due to the highly conserved nature of the ATP-binding pocket, mutations in the Hsp90 gene can alter drug binding affinity.[8]
-
Alterations in Client Proteins: Changes in the expression or stability of key client proteins or downstream effectors can bypass the need for Hsp90-dependent signaling.
Q4: How can I determine if my cells have become resistant to the Hsp90 inhibitor?
The development of resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of the drug. This can be determined by performing a cell viability assay (e.g., MTT or CellTiter-Glo) on the parental (sensitive) and suspected resistant cell lines. A fold-change in IC50 of 5-10 or higher is generally considered a strong indicator of resistance.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Cell Viability
| Possible Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Verify the stock concentration and perform a fresh serial dilution. Ensure the final concentration in the assay is accurate. |
| Cell Seeding Density | Optimize cell seeding density. Too few cells may lead to weak signal, while too many can result in nutrient depletion and artifactual results. |
| Incubation Time | Ensure the incubation time with the inhibitor is sufficient to induce a response (typically 24-72 hours). |
| Drug Stability | Check the stability and proper storage of the Hsp90 inhibitor. Some compounds are light-sensitive or may degrade over time. |
| Intrinsic Resistance | The cell line may have intrinsic resistance mechanisms. Consider testing a different cell line known to be sensitive to Hsp90 inhibitors as a positive control. |
Problem 2: No Degradation of Hsp90 Client Proteins Observed by Western Blot
| Possible Cause | Troubleshooting Steps |
| Suboptimal Antibody | Use a validated antibody for the specific client protein. Run a positive control lysate to confirm antibody performance. |
| Insufficient Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal conditions for client protein degradation. Degradation can occur within hours for some clients. |
| Protein Extraction Issues | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation during sample preparation. |
| Western Blot Technical Issues | Refer to a comprehensive western blot troubleshooting guide for issues related to protein transfer, antibody incubation, and signal detection. |
| Cell Line-Specific Client Protein Profile | Confirm that the chosen client protein is expressed at detectable levels in your cell line. |
Problem 3: High Background or Non-Specific Bands in Co-Immunoprecipitation (Co-IP)
| Possible Cause | Troubleshooting Steps |
| Insufficient Washing | Increase the number and stringency of wash steps after antibody incubation and before elution to remove non-specifically bound proteins. |
| Inappropriate Lysis Buffer | Optimize the lysis buffer composition. High detergent concentrations can disrupt protein-protein interactions, while low concentrations may not effectively solubilize proteins. |
| Antibody Cross-Reactivity | Use a highly specific antibody for the immunoprecipitation. Consider using a monoclonal antibody. |
| Bead-Related Issues | Pre-clear the cell lysate with beads before adding the primary antibody to reduce non-specific binding to the beads. |
| High Protein Input | Optimize the amount of protein lysate used for the Co-IP. Too much protein can lead to increased non-specific binding. |
Data Presentation
Table 1: Comparative IC50 Values of 17-AAG in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| SF268 (Glioblastoma) | 12 | 120 | 10 |
| U87MG (Glioblastoma) | 25 | 150 | 6 |
| SF188 (Glioblastoma) | 18 | 108 | 6 |
| KNS42 (Glioblastoma) | 30 | 120 | 4 |
Data adapted from a study on acquired resistance to 17-AAG in glioblastoma cells.[9]
Experimental Protocols
Cell Viability (MTT) Assay for IC50 Determination
This protocol is for determining the concentration of an Hsp90 inhibitor that induces 50% inhibition of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Hsp90 inhibitor stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the Hsp90 inhibitor in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol is to assess the effect of an Hsp90 inhibitor on the protein levels of its client proteins.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against client proteins (e.g., HER2, AKT) and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Co-Immunoprecipitation (Co-IP) to Analyze Hsp90-Client Protein Interaction
This protocol is to determine if Hsp90 inhibitor treatment disrupts the interaction between Hsp90 and a specific client protein.
Materials:
-
Treated and untreated cell pellets
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody against the protein of interest (for immunoprecipitation)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as listed above)
Procedure:
-
Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with beads for 1 hour.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blot, probing for both the immunoprecipitated protein and its potential interacting partners.
Visualizations
Caption: Hsp90 Inhibition Pathway.
Caption: Mechanisms of Resistance to Hsp90 Inhibitors.
References
- 1. Structure and mechanism of the Hsp90 molecular chaperone machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hsp90 - Wikipedia [en.wikipedia.org]
- 3. Effects of treatment with an Hsp90 inhibitor in tumors based on 15 phase II clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Technology - Targeting the Folding of Hsp90 Clients by Predicting Their Local Unfolding Status [suny.technologypublisher.com]
- 7. Quantitative proteomic analysis reveals unique Hsp90 cycle-dependent client interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
Technical Support Center: Troubleshooting Experiments with Hsp90 Inhibitors
This technical support center provides troubleshooting guidance for researchers encountering inconsistent results in experiments involving Hsp90 inhibitors, with a focus on addressing common issues observed with compounds like Hsp90-IN-15. Given the limited publicly available data on this compound, this guide also provides broader advice applicable to the entire class of Hsp90 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival. It has been described as having anticancer properties, including the ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in the S phase in HeLa cells. The exact mechanism of action, including its binding site on Hsp90 (N-terminal, C-terminal, or allosteric) and its selectivity for different Hsp90 isoforms (e.g., Hsp90α, Hsp90β, GRP94, TRAP1), is not extensively documented in peer-reviewed literature.
Q2: My experimental results with this compound are not consistent. What are the common causes?
Inconsistent results with Hsp90 inhibitors can stem from several factors:
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Compound Stability and Solubility: Hsp90 inhibitors can be prone to degradation or precipitation, especially with improper storage or handling.
-
Cell Line Variability: Different cell lines exhibit varying levels of Hsp90 expression and dependence on specific Hsp90 client proteins, leading to diverse responses to the same inhibitor.
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Experimental Conditions: Factors such as cell density, passage number, and inhibitor incubation time can significantly impact outcomes.
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Off-Target Effects: At higher concentrations, Hsp90 inhibitors may interact with other proteins, leading to unexpected biological effects.
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Induction of Heat Shock Response: Inhibition of Hsp90 can trigger a cellular stress response, leading to the upregulation of other heat shock proteins like Hsp70, which can counteract the inhibitor's effects.
Troubleshooting Guides
Problem 1: Variable or No Degradation of Hsp90 Client Proteins
You are treating your cells with this compound, but you observe inconsistent or no degradation of known Hsp90 client proteins (e.g., AKT, CDK4, HER2) by Western blot.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. IC50 values can vary significantly between cell lines[1]. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal duration for observing client protein degradation. |
| Low Hsp90 Dependence of the Client Protein in Your Cell Line | Select a client protein known to be highly sensitive to Hsp90 inhibition, such as HER2 in HER2-positive breast cancer cell lines or mutated ALK in relevant lung cancer cells[2]. |
| Inhibitor Instability or Degradation | Prepare fresh stock solutions of this compound. According to supplier information, powdered this compound should be stored at -20°C for up to 3 years, and solutions in solvent at -80°C for up to 1 year[3]. Avoid repeated freeze-thaw cycles. |
| Suboptimal Western Blot Protocol | Ensure complete cell lysis, use fresh protease and phosphatase inhibitors, and optimize antibody concentrations and incubation times. Run positive and negative controls to validate your assay. |
| Induction of Heat Shock Response | Co-treat with an inhibitor of the heat shock response, or analyze earlier time points before the compensatory upregulation of other chaperones can occur. |
Problem 2: Inconsistent Cell Viability/Cytotoxicity Results
You are performing cell viability assays (e.g., MTT, CellTiter-Glo) and observing high variability in the IC50 values for this compound between experiments.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inhibitor Precipitation | Visually inspect your media for any signs of precipitation after adding the inhibitor. This compound is soluble in DMSO. Ensure the final DMSO concentration in your culture media is low (typically <0.5%) and consistent across all wells. |
| Variations in Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Cell density can affect the cellular response to drugs. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates, as they are more prone to evaporation, which can concentrate the inhibitor and affect cell growth. Fill the outer wells with sterile PBS or media. |
| Inconsistent Incubation Times | Ensure that the duration of inhibitor treatment is consistent across all experiments. |
Data Presentation
Table 1: Key Information for this compound
| Property | Value | Source |
| CAS Number | 2252283-32-0 | [1][3][4][5] |
| Molecular Formula | C23H27F3N4 | [1][3][4] |
| Molecular Weight | 416.48 g/mol | [1][3][4] |
| Reported Activity | Induces apoptosis and S-phase cell cycle arrest in HeLa cells. | [3] |
| Storage (Powder) | -20°C for 3 years | [3] |
| Storage (in Solvent) | -80°C for 1 year | [3] |
Table 2: Common Hsp90 Client Proteins and Their Functions
| Client Protein | Function | Associated Cancer Hallmarks |
| AKT | Serine/threonine kinase, cell survival, proliferation | Sustaining proliferative signaling, evading apoptosis |
| HER2 (ErbB2) | Receptor tyrosine kinase, cell growth, proliferation | Sustaining proliferative signaling |
| EGFR | Receptor tyrosine kinase, cell growth, proliferation | Sustaining proliferative signaling |
| BRAF | Serine/threonine kinase, MAP kinase pathway | Sustaining proliferative signaling |
| CDK4/6 | Cyclin-dependent kinases, cell cycle progression | Sustaining proliferative signaling |
| HIF-1α | Transcription factor, response to hypoxia | Inducing angiogenesis |
| p53 (mutant) | Tumor suppressor (mutant forms can be oncogenic) | Evading growth suppressors, enabling replicative immortality |
| Androgen Receptor | Steroid hormone receptor, cell growth in prostate cancer | Sustaining proliferative signaling |
| Estrogen Receptor | Steroid hormone receptor, cell growth in breast cancer | Sustaining proliferative signaling |
Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Treatment: The following day, treat cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against your client protein of interest and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). Incubate overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the inhibitor dilutions. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Hsp90 signaling pathway and point of inhibition.
Caption: General workflow for troubleshooting inconsistent results.
Caption: Decision tree for diagnosing inconsistent results.
References
- 1. Previously unrecognized and potentially consequential challenges facing Hsp90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of the hsp90-based chaperone system in signal transduction by nuclear receptors and receptors signaling via MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Hsp90-IN-15 Target Engagement in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the target engagement of Hsp90-IN-15 in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins. Many of these client proteins are key components of signaling pathways that are often dysregulated in cancer, such as receptor tyrosine kinases (e.g., HER2), serine/threonine kinases (e.g., Akt, RAF-1), and transcription factors.[1][2][3][4][5][6][7][8] this compound binds to the ATP-binding pocket in the N-terminal domain of Hsp90, competitively inhibiting its ATPase activity. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins.[1][4][5][6][9]
Q2: How can I confirm that this compound is engaging its target, Hsp90, in my cells?
Target engagement of this compound can be validated through several experimental approaches:
-
Western Blotting: Assess the degradation of known Hsp90 client proteins (e.g., HER2, Akt, CDK4) and the induction of a heat shock response (upregulation of Hsp70).
-
Cellular Thermal Shift Assay (CETSA): Measure the thermal stabilization of Hsp90 in intact cells upon ligand binding.
-
Co-immunoprecipitation (Co-IP): Demonstrate the disruption of Hsp90-client protein or Hsp90-co-chaperone interactions.
Detailed protocols and troubleshooting for each of these methods are provided below.
Q3: What are the expected downstream effects of this compound treatment?
By inhibiting Hsp90, this compound is expected to disrupt multiple signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. The degradation of key client proteins leads to the downregulation of pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[10] This can result in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[2][4]
Experimental Protocols and Troubleshooting Guides
Western Blotting for Hsp90 Client Protein Degradation
Western blotting is a fundamental technique to indirectly confirm this compound target engagement by observing the degradation of its client proteins. A hallmark of Hsp90 inhibition is also the induction of the heat shock response, leading to the upregulation of Hsp70.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, p-Akt, RAF-1), Hsp70, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Presentation: Dose-Dependent Degradation of Hsp90 Client Proteins
| This compound (nM) | % HER2 Expression (Normalized to Loading Control) | % p-Akt (Ser473) Expression (Normalized to Total Akt) | % Total Akt Expression (Normalized to Loading Control) | % Hsp70 Expression (Normalized to Loading Control) |
| 0 (Vehicle) | 100 | 100 | 100 | 100 |
| 10 | 85 | 70 | 95 | 120 |
| 50 | 40 | 30 | 60 | 250 |
| 100 | 15 | 10 | 30 | 400 |
| 500 | <5 | <5 | 10 | 550 |
Note: The data presented in this table is representative and may vary depending on the cell line, treatment duration, and experimental conditions.
Troubleshooting Guide: Western Blotting
| Issue | Possible Cause | Recommendation |
| No degradation of client proteins | Insufficient drug concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal conditions. |
| Cell line is resistant to Hsp90 inhibition. | Verify the expression of Hsp90 and its client proteins in your cell line. Consider using a sensitive positive control cell line. | |
| Poor antibody quality. | Use an antibody validated for Western blotting and the specific target. | |
| Weak or no signal | Insufficient protein loading. | Increase the amount of protein loaded onto the gel. |
| Inefficient antibody binding. | Optimize primary and secondary antibody concentrations and incubation times. | |
| High background | Insufficient blocking or washing. | Increase blocking time and the number of washes. Add a mild detergent like Tween-20 to the wash buffer. |
| Antibody concentration is too high. | Titrate the primary and secondary antibodies to find the optimal concentration. |
Mandatory Visualization: this compound Mechanism of Action Workflow
Caption: Workflow for validating this compound target engagement via Western blotting.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly assess the binding of a drug to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).[11]
Experimental Protocol:
-
Cell Treatment: Treat intact cells with this compound at a fixed concentration (e.g., 10x IC50) or a vehicle control for a defined period (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble Hsp90 at each temperature by Western blotting or ELISA.
Data Presentation: Hsp90 Thermal Shift with this compound
| Temperature (°C) | % Soluble Hsp90 (Vehicle) | % Soluble Hsp90 (+ this compound) |
| 40 | 100 | 100 |
| 44 | 98 | 100 |
| 48 | 85 | 98 |
| 52 | 50 (Tm) | 80 |
| 56 | 20 | 50 (Tm) |
| 60 | 5 | 15 |
Note: This data is illustrative. The actual Tm and the magnitude of the thermal shift will depend on the cell line and experimental conditions.
Troubleshooting Guide: CETSA
| Issue | Possible Cause | Recommendation |
| No thermal shift observed | Insufficient drug concentration or incubation time. | Increase the concentration of this compound and/or the incubation time. |
| The thermal shift is too small to detect. | Optimize the temperature gradient around the expected Tm of Hsp90. | |
| Issues with cell lysis or protein separation. | Ensure complete cell lysis and efficient separation of soluble and aggregated fractions. | |
| High variability between replicates | Inconsistent heating or sample handling. | Use a PCR machine with precise temperature control. Ensure consistent sample volumes and handling. |
| Uneven cell density in starting samples. | Ensure a homogenous cell suspension before aliquoting. |
Mandatory Visualization: CETSA Experimental Workflow
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Co-immunoprecipitation (Co-IP)
Co-IP can be used to demonstrate that this compound disrupts the interaction between Hsp90 and its client proteins or co-chaperones (e.g., Cdc37).
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against Hsp90 or a client protein overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G agarose or magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads and analyze the eluates by Western blotting for the presence of the bait and co-immunoprecipitated proteins.
Data Presentation: Disruption of Hsp90-Client Interaction
| Treatment | IP Antibody | Western Blot Detection | Expected Result |
| Vehicle | Anti-Hsp90 | Anti-Akt | Strong Akt band (interaction) |
| This compound | Anti-Hsp90 | Anti-Akt | Weak or no Akt band (disrupted interaction) |
| Vehicle | Anti-Akt | Anti-Hsp90 | Strong Hsp90 band (interaction) |
| This compound | Anti-Akt | Anti-Hsp90 | Weak or no Hsp90 band (disrupted interaction) |
Note: The effectiveness of interaction disruption may be dose-dependent.
Troubleshooting Guide: Co-IP
| Issue | Possible Cause | Recommendation |
| No co-immunoprecipitation of the interacting partner | The interaction is weak or transient. | Optimize lysis conditions to preserve the interaction (e.g., use a milder detergent). Consider cross-linking before lysis. |
| The antibody is blocking the interaction site. | Use an antibody that recognizes an epitope outside the interaction domain. | |
| High background/non-specific binding | Insufficient washing. | Increase the number and stringency of washes. |
| Antibody is binding non-specifically to the beads. | Pre-clear the lysate with beads before adding the primary antibody. | |
| Co-elution of antibody heavy and light chains | Standard elution methods. | Use a cross-linking agent to covalently attach the antibody to the beads, or use specialized elution buffers. |
Mandatory Visualization: Hsp90 Signaling Pathway
Caption: Simplified Hsp90-dependent signaling pathways targeted by this compound.
References
- 1. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]
- 5. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Potential of Hsp90 in Targeting Pathological Pathways in Cardiac Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heat-shock protein 90 alpha (HSP90α) modulates signaling pathways towards tolerance of oxidative stress and enhanced survival of hepatocytes of Mugil cephalus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Hsp90 Inhibitors: 17-AAG vs. the Elusive Hsp90-IN-15 in Oncology Research
For researchers, scientists, and drug development professionals, the quest for potent and selective cancer therapeutics is a continuous endeavor. Heat shock protein 90 (Hsp90) has long been an attractive target due to its crucial role in stabilizing a wide array of oncogenic client proteins. 17-Allylamino-17-demethoxygeldanamycin (17-AAG), a derivative of the natural product geldanamycin, was a pioneering Hsp90 inhibitor that entered clinical trials. However, its limitations, including poor solubility and hepatotoxicity, spurred the development of novel, next-generation inhibitors. This guide provides a comparative overview of the established first-generation inhibitor, 17-AAG, and the more recently identified compound, Hsp90-IN-15, in the context of cancer therapy.
While extensive data is available for 17-AAG, information regarding this compound is currently limited to supplier-provided information and lacks in-depth, peer-reviewed studies. This guide, therefore, presents the available information on this compound and offers a comprehensive comparison with 17-AAG, supplemented with data on a representative, well-characterized second-generation Hsp90 inhibitor to provide a broader context for researchers.
Mechanism of Action: A Shared Target, Potentially Different Nuances
Both 17-AAG and this compound function by inhibiting the ATPase activity of Hsp90. Hsp90 is a molecular chaperone that utilizes the energy from ATP hydrolysis to facilitate the proper folding, stability, and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation. By binding to the N-terminal ATP pocket of Hsp90, these inhibitors lock the chaperone in a conformation that is unable to process client proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1] This disruption of the Hsp90 chaperone cycle simultaneously affects multiple oncogenic signaling pathways, making Hsp90 inhibitors an attractive multi-targeted therapeutic strategy.
This compound is described as an Hsp90 inhibitor with anticancer activity that induces apoptosis, arrests the cell cycle at the S phase, and decreases the expression of Hsp90 in HeLa cells.[2][3][4] This functional description aligns with the known consequences of Hsp90 inhibition.
Mechanism of Hsp90 Inhibition
Comparative Efficacy: A Look at the Data
Direct comparative efficacy data between this compound and 17-AAG in the same cancer model is not publicly available. To provide a framework for comparison, this section presents data on 17-AAG and a representative second-generation Hsp90 inhibitor, NVP-AUY922, in a relevant cancer context.
Quantitative Data Summary
| Inhibitor | Cancer Type | Assay | Endpoint | Result |
| 17-AAG | Breast Cancer (MCF-7) | Proliferation Assay (MTT) | GI50 (72h) | ~1-2 µM |
| NVP-AUY922 | Breast Cancer (MCF-7) | Proliferation Assay (MTT) | GI50 (72h) | ~10-20 nM |
| This compound | Cervical Cancer (HeLa) | Not Specified | Functional Outcome | Induces apoptosis, S-phase arrest, decreases Hsp90 expression |
Note: The data for 17-AAG and NVP-AUY922 is aggregated from various preclinical studies and is intended for comparative purposes. The information for this compound is based on supplier data and lacks specific quantitative values.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are generalized methodologies for key experiments used to evaluate Hsp90 inhibitor efficacy.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the Hsp90 inhibitor (e.g., 17-AAG or this compound) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated by plotting the percentage of cell growth inhibition against the inhibitor concentration.
MTT Assay Workflow
Western Blot Analysis for Client Protein Degradation
This technique is used to detect the levels of specific proteins in a sample, providing evidence of Hsp90 client protein degradation following inhibitor treatment.
-
Cell Lysis: Cancer cells treated with the Hsp90 inhibitor are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the Hsp90 client protein of interest (e.g., Akt, Her2, c-Raf).
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, and the signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the protein bands is quantified to determine the relative protein levels. A loading control (e.g., β-actin or GAPDH) is used to normalize the data.
Signaling Pathways Affected by Hsp90 Inhibition
The inhibition of Hsp90 has a cascading effect on numerous signaling pathways that are fundamental to cancer cell biology. The degradation of Hsp90 client proteins disrupts these pathways, leading to the observed anti-cancer effects.
Signaling Pathways Disrupted by Hsp90 Inhibition
Conclusion and Future Directions
17-AAG has been a foundational tool in understanding the therapeutic potential of Hsp90 inhibition. However, its clinical development has been hampered by formulation and toxicity issues. The emergence of second-generation Hsp90 inhibitors with improved pharmacological properties has renewed interest in this therapeutic strategy.
While this compound is presented as a novel Hsp90 inhibitor, the lack of comprehensive, publicly available data makes a direct and detailed comparison with 17-AAG challenging. The preliminary information suggests a similar mechanism of action and anti-cancer effects. To fully assess the potential of this compound and its place in the landscape of Hsp90 inhibitors, further in-depth studies are required to elucidate its potency, selectivity, pharmacokinetic profile, and efficacy in various cancer models.
For researchers in the field, this guide highlights the importance of thorough characterization of novel compounds and the value of comparative studies against established benchmarks like 17-AAG. As more data on new Hsp90 inhibitors becomes available, the scientific community will be better positioned to identify the most promising candidates for clinical development in the fight against cancer.
References
A Comparative Selectivity Analysis of Hsp90 Inhibitors: BIIB021 vs. Hsp90-IN-15
A detailed guide for researchers and drug development professionals on the selectivity profiles of two prominent Heat Shock Protein 90 (Hsp90) inhibitors, BIIB021 and the tetrahydropyrido[4,3-d]pyrimidine-based inhibitor, Hsp90-IN-15.
This guide provides a comprehensive comparison of the selectivity of two small molecule inhibitors of Heat Shock Protein 90 (Hsp90): BIIB021, a well-characterized clinical candidate, and this compound, a representative of a novel class of tetrahydropyrido[4,3-d]pyrimidine-based inhibitors. Understanding the selectivity of Hsp90 inhibitors is paramount for predicting their therapeutic window and potential off-target effects.
Introduction to Hsp90 and its Inhibition
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of client proteins, many of which are key mediators of oncogenic signaling pathways.[1] This makes Hsp90 an attractive therapeutic target in oncology. Hsp90 inhibitors typically function by competing with ATP for binding to the N-terminal domain of the chaperone, leading to the degradation of its client proteins.[2] The selectivity of these inhibitors for Hsp90 over other ATP-binding proteins, such as kinases, is a crucial determinant of their clinical utility.
This compound and BIIB021: An Overview
BIIB021 (CNF2024) is a fully synthetic, orally available small-molecule inhibitor of Hsp90.[3] It has been extensively studied and has entered clinical trials.[4] BIIB021 is known for its high potency and selectivity.
This compound is a hit compound from a series of tetrahydropyrido[4,3-d]pyrimidine-based Hsp90 inhibitors. While not as extensively characterized in the public domain as BIIB021, it represents a novel chemical scaffold for Hsp90 inhibition.[3][5] For the purpose of this guide, we will also consider data from optimized analogues from the same chemical series to provide a more comprehensive view of the potential of this scaffold.
Quantitative Selectivity Data
The following tables summarize the available quantitative data for BIIB021 and this compound, focusing on their binding affinity and inhibitory activity against Hsp90.
Table 1: Hsp90 Binding Affinity and Inhibitory Activity
| Compound | Target | Assay Type | Value | Reference |
| BIIB021 | Hsp90 | Ki | 1.7 nM | [3] |
| HER-2 Degradation (MCF-7 cells) | EC50 | 38 nM | [3] | |
| BT474 cell proliferation | IC50 | 0.14 µM | [3] | |
| Various tumor cell lines | IC50 | 0.06 - 0.31 µM | [3] | |
| This compound | Hsp90α | FP | IC50 = 0.101 µM | |
| Compound 57h (optimized analogue of this compound) | Hsp90 | IC50 | 0.10 ± 0.01 µM |
Table 2: Kinase Selectivity Profile
| Compound | Kinase Panel | Results | Reference |
| BIIB021 | Not specified in detail, but described as selective over kinases. | No significant activity at a range of ATP-binding kinases. | |
| This compound Series | Not explicitly detailed in the provided search results. | The focus of the initial publication was on Hsp90 inhibitory activity. | [3][5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Hsp90 chaperone cycle and a general workflow for assessing inhibitor selectivity.
Caption: Hsp90 inhibition mechanism.
Caption: Hsp90 inhibitor selectivity workflow.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of selectivity data.
Hsp90 Binding Assay (Fluorescence Polarization - FP)
This assay is commonly used to determine the binding affinity of an inhibitor to Hsp90.
-
Principle: A fluorescently labeled ligand with known affinity for Hsp90 is used. When the labeled ligand is bound to the larger Hsp90 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. Unbound ligand tumbles rapidly, leading to a low polarization signal. A test compound that competes with the fluorescent ligand for binding to Hsp90 will cause a decrease in the polarization signal in a concentration-dependent manner.
-
Reagents:
-
Purified recombinant human Hsp90α protein.
-
Fluorescently labeled Hsp90 ligand (e.g., a fluorescent derivative of geldanamycin).
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2).
-
Test compound (e.g., this compound) serially diluted.
-
-
Procedure:
-
Add Hsp90 protein and the fluorescently labeled ligand to the wells of a microplate.
-
Add serial dilutions of the test compound.
-
Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent ligand, is calculated by fitting the data to a sigmoidal dose-response curve.
Cellular Client Protein Degradation Assay (Western Blot)
This assay assesses the functional consequence of Hsp90 inhibition in a cellular context.
-
Principle: Inhibition of Hsp90 leads to the proteasomal degradation of its client proteins. The levels of specific Hsp90 client proteins (e.g., HER2, Akt, Raf-1) can be measured by Western blotting after treating cells with an Hsp90 inhibitor.
-
Cell Lines: Cancer cell lines known to be dependent on specific Hsp90 client proteins (e.g., BT474 or MCF-7 for HER2).
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the Hsp90 inhibitor (e.g., BIIB021) for a specified time (e.g., 24-48 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for the client protein of interest and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: The intensity of the protein bands is quantified, and the levels of the client protein are normalized to the loading control. The EC50, the concentration of the inhibitor that causes 50% degradation of the client protein, can be determined.
Comparison of Selectivity
BIIB021 has demonstrated a high degree of selectivity for Hsp90. Its potent binding affinity (Ki = 1.7 nM) and low nanomolar cellular activity, coupled with reports of no significant inhibition of other ATP-binding kinases, suggest a favorable selectivity profile. This high selectivity is a desirable characteristic for a clinical candidate, as it can minimize off-target toxicities.
The selectivity profile of This compound and its analogues is less defined in the publicly available literature. The initial hit compound, this compound, showed an IC50 of 0.101 µM in a fluorescence polarization assay. An optimized analogue, compound 57h, exhibited an improved Hsp90 inhibitory IC50 of 0.10 µM. While these values indicate good potency, a comprehensive kinase selectivity panel would be necessary to definitively assess its selectivity compared to BIIB021. The development of isoform-selective Hsp90 inhibitors is an area of active research, as it may offer a strategy to mitigate some of the on-target toxicities observed with pan-Hsp90 inhibitors.[4]
Conclusion
Both BIIB021 and the this compound chemical series represent potent classes of Hsp90 inhibitors. BIIB021 is a well-established, highly selective inhibitor with a significant body of preclinical and clinical data. The tetrahydropyrido[4,3-d]pyrimidine scaffold of this compound shows promise, with potent Hsp90 inhibition. However, a direct and comprehensive comparison of their selectivity is hampered by the lack of publicly available, head-to-head kinase profiling data for the this compound series.
For researchers and drug development professionals, this guide highlights the critical importance of rigorous selectivity profiling using standardized assays. While both compounds are valuable tools for studying Hsp90 biology, the superiorly documented selectivity of BIIB021 currently provides a clearer picture of its potential for clinical translation. Future studies on the this compound series should focus on comprehensive off-target profiling to fully elucidate its therapeutic potential.
References
- 1. Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification and optimization of novel Hsp90 inhibitors with tetrahydropyrido[4,3-d]pyrimidines core through shape-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Hsp90-IN-15 potency compared to other novel Hsp90 inhibitors
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer cell proliferation, survival, and metastasis. As such, Hsp90 has emerged as a key target for cancer therapy. This guide provides a comparative analysis of the potency of the novel, purine-scaffold Hsp90 inhibitor, PU-H71, alongside other new-generation Hsp90 inhibitors, supported by experimental data and detailed protocols.
Comparative Potency Analysis
The efficacy of Hsp90 inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their growth-inhibitory effects (GI50 or IC50) in various cancer cell lines. The following table summarizes the potency of PU-H71 and other notable novel Hsp90 inhibitors.
| Inhibitor | Assay Type | Target/Cell Line | Potency (IC50/Ki) |
| PU-H71 | Biochemical | Hsp90 | 51 nM[1][2][3] |
| Cell-based | MDA-MB-468 (Breast Cancer) | 65 nM[1] | |
| Cell-based | MDA-MB-231 (Breast Cancer) | 140 nM[1] | |
| Cell-based | HCC-1806 (Breast Cancer) | 87 nM[1] | |
| BIIB021 | Biochemical | Hsp90 | 1.7 nM (Ki)[4][5] |
| Cell-based | MCF-7 (Breast Cancer) | 38 nM (EC50)[4] | |
| Cell-based | BT474 (Breast Cancer) | 60 nM[4] | |
| Cell-based | N87 (Gastric Cancer) | 310 nM[5] | |
| MPC-3100 | Biochemical | Hsp90 | 60 nM[6] |
| Cell-based | HCT 116 (Colon Cancer) | 779.59 nM[7] | |
| Ganetespib | Cell-based | Various Cancer Cell Lines | Low nanomolar range |
| Onalespib | Cell-based | Various Cancer Cell Lines | Nanomolar range |
Experimental Protocols
The determination of inhibitor potency is reliant on precise and reproducible experimental methods. Below are detailed protocols for the primary assays used to evaluate Hsp90 inhibitors.
Hsp90 ATPase Activity Assay (Biochemical Assay)
This assay measures the inhibition of the intrinsic ATPase activity of Hsp90, which is essential for its chaperone function.
Principle: The hydrolysis of ATP by Hsp90 is quantified by measuring the amount of inorganic phosphate released. The malachite green assay is a common colorimetric method for this purpose.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, combine purified Hsp90 protein with the test inhibitor at various concentrations in an appropriate assay buffer.
-
Initiation: Start the reaction by adding a known concentration of ATP to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 90 minutes) to allow for ATP hydrolysis.
-
Detection: Stop the reaction and add a malachite green reagent. This reagent forms a colored complex with the inorganic phosphate released during the reaction.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of Hsp90 ATPase activity inhibition for each inhibitor concentration compared to a control without inhibitor. The IC50 value is then determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
MTT Cell Proliferation Assay (Cell-Based Assay)
This colorimetric assay assesses the impact of an inhibitor on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Hsp90 inhibitor and a vehicle control.
-
Incubation: Incubate the cells for a specified period, typically 72 hours, under standard cell culture conditions.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.[2]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[1][2][4]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.[2]
-
Data Analysis: Determine the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is calculated by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Hsp90 Inhibition and Experimental Workflow
The following diagrams illustrate the Hsp90 signaling pathway and a typical experimental workflow for assessing inhibitor potency.
Caption: Hsp90 Inhibition Pathway.
Caption: Experimental Workflow for Potency Determination.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]
- 3. The novel HSP90 inhibitor, PU-H71, suppresses glial cell activation but weakly affects clinical signs of EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. apexbt.com [apexbt.com]
- 7. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Novel Hsp90 Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rigorous validation of a novel Heat shock protein 90 (Hsp90) inhibitor is paramount to ascertain its specificity, potency, and therapeutic potential. This guide provides a comprehensive framework for the validation of a putative Hsp90 inhibitor, exemplified by the hypothetical "Hsp90-IN-15," through objective comparison with established inhibitors and supporting experimental data.
Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis.[1] Consequently, Hsp90 has emerged as a key target for cancer therapy.[1][2] The validation process for a new inhibitor involves a multi-faceted approach, encompassing biochemical and cellular assays to confirm its mechanism of action, selectivity, and efficacy. This guide outlines the essential experiments and provides comparative data for well-characterized Hsp90 inhibitors: 17-AAG, BIIB021, and AUY922.
The Hsp90 Chaperone Cycle: The Target of Inhibition
Hsp90 functions as a dimer, and its chaperone activity is dependent on an ATP-driven cycle of conformational changes.[3][4] Most Hsp90 inhibitors, including the comparators in this guide, are ATP-competitive, binding to the N-terminal ATP pocket and thereby inhibiting the chaperone cycle.[5][6] This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins.[7]
Caption: Hsp90 chaperone cycle and mechanism of ATP-competitive inhibitors.
Experimental Validation Workflow
A systematic approach is crucial for the validation of a novel Hsp90 inhibitor. The following workflow outlines the key experimental stages, from initial biochemical confirmation of target engagement to cellular assays demonstrating efficacy.
Caption: A stepwise experimental workflow for Hsp90 inhibitor validation.
Comparative Performance Data
The following tables summarize key performance metrics for established Hsp90 inhibitors, providing a benchmark for the evaluation of "this compound".
Table 1: Biochemical Potency of Hsp90 Inhibitors
| Inhibitor | Hsp90α IC50 (nM) | Hsp90β IC50 (nM) | Binding Affinity (Kd, nM) |
| 17-AAG | ~31 | - | ~119[8] |
| BIIB021 | ~1.7[9] | - | - |
| AUY922 | 13[10] | 21[10] | 5.10[11] |
| This compound | User-determined | User-determined | User-determined |
Table 2: Cellular Efficacy of Hsp90 Inhibitors
| Inhibitor | Cell Line | GI50 (nM) | Client Protein Degradation | Hsp70 Induction |
| 17-AAG | BT-474 | - | Yes[10] | Yes[12] |
| BIIB021 | HeLa | 14.79 (48h)[9] | Yes[13] | - |
| AUY922 | BT-474 | - | Yes[10] | Yes[10] |
| This compound | User-determined | User-determined | User-determined | User-determined |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments in the validation workflow are provided below.
Hsp90 ATPase Activity Assay
Objective: To determine the inhibitory effect of "this compound" on the ATPase activity of purified Hsp90.
Principle: This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90. A common method is the pyruvate kinase/lactate dehydrogenase linked assay, where the conversion of NADH to NAD+ is monitored spectrophotometrically.[5][14]
Protocol:
-
Prepare a reaction mixture containing purified recombinant Hsp90, co-chaperone Aha1 (to stimulate ATPase activity), and the assay buffer.[15]
-
Add varying concentrations of "this compound" or a vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C and measure the decrease in absorbance at 340 nm over time.
-
Calculate the rate of ATP hydrolysis and determine the IC50 value for "this compound".
Competitive Binding Assay
Objective: To confirm that "this compound" binds to the N-terminal ATP binding pocket of Hsp90.
Principle: This assay measures the ability of "this compound" to displace a known fluorescently labeled or radiolabeled ligand that binds to the ATP pocket of Hsp90.[16]
Protocol:
-
Immobilize purified Hsp90 on a suitable matrix (e.g., ELISA plate).
-
Add a constant concentration of a labeled Hsp90 ligand (e.g., FITC-geldanamycin or ³H-17-AAG).[16]
-
Add increasing concentrations of "this compound" or a known competitor (e.g., 17-AAG).
-
Incubate to allow for competitive binding.
-
Wash away unbound ligand and measure the remaining signal (fluorescence or radioactivity).
-
Calculate the IC50 for displacement and subsequently the binding affinity (Ki).
Cellular Thermal Shift Assay (CETSA)
Objective: To verify target engagement of "this compound" in a cellular context.
Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. CETSA measures the amount of soluble protein remaining after heat treatment in the presence and absence of the inhibitor.[15]
Protocol:
-
Treat intact cells with "this compound" or a vehicle control.
-
Lyse the cells and heat the lysates to a range of temperatures.
-
Centrifuge to pellet aggregated proteins.
-
Analyze the supernatant for the presence of soluble Hsp90 by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of "this compound" indicates target engagement.
Client Protein Degradation Assay
Objective: To assess the functional consequence of Hsp90 inhibition by "this compound" on the stability of Hsp90 client proteins.
Principle: Inhibition of Hsp90 leads to the degradation of its client proteins via the ubiquitin-proteasome pathway.[7] This is typically assessed by Western blotting.
Protocol:
-
Treat cancer cell lines known to be dependent on specific Hsp90 clients (e.g., BT-474 for HER2, SK-BR-3 for Akt) with increasing concentrations of "this compound" for a defined period (e.g., 24 hours).[12][15]
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Perform Western blot analysis using antibodies against known Hsp90 client proteins (e.g., HER2, Akt, Raf-1, CDK4) and a loading control (e.g., β-actin).[16][17]
-
A dose-dependent decrease in the levels of client proteins indicates effective Hsp90 inhibition.
Heat Shock Response (HSR) Induction Assay
Objective: To observe the cellular response to Hsp90 inhibition, which typically involves the upregulation of other heat shock proteins, notably Hsp70.
Principle: Hsp90 inhibition triggers the heat shock response, a cellular stress response, leading to the increased expression of Hsp70. This serves as a pharmacodynamic biomarker of Hsp90 inhibition.[10][12]
Protocol:
-
Treat cells with "this compound" as in the client protein degradation assay.
-
Perform Western blot analysis using an antibody against Hsp70.
-
An increase in Hsp70 expression confirms the engagement of the Hsp90 target in cells.
Cell Viability/Proliferation Assay
Objective: To determine the cytotoxic or cytostatic effect of "this compound" on cancer cells.
Principle: Assays such as MTT, XTT, or CellTiter-Glo measure metabolic activity or ATP content as an indicator of cell viability and proliferation.
Protocol:
-
Seed cancer cell lines in 96-well plates.
-
Treat with a range of concentrations of "this compound" for different time points (e.g., 24, 48, 72 hours).[17]
-
Add the viability reagent and measure the signal according to the manufacturer's instructions.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) values.
Conclusion
The validation of a novel Hsp90 inhibitor such as "this compound" requires a systematic and rigorous experimental approach. By following the workflow and protocols outlined in this guide and comparing the resulting data with established inhibitors, researchers can build a comprehensive profile of their compound's specificity, potency, and cellular efficacy. This robust validation is a critical step in the journey of translating a promising molecule into a potential therapeutic agent.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Effects of treatment with an Hsp90 inhibitor in tumors based on 15 phase II clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hsp90 [collab.its.virginia.edu]
- 4. Hsp90 - Wikipedia [en.wikipedia.org]
- 5. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 6. Structure and mechanism of the Hsp90 molecular chaperone machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. europeanreview.org [europeanreview.org]
- 10. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922 [frontiersin.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Frontiers | The heat shock protein 90 inhibitor BIIB021 suppresses the growth of T and natural killer cell lymphomas [frontiersin.org]
- 14. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and validation of small-molecule heat-shock protein 90 inhibitors through multimodality molecular imaging in living subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to Hsp90 Inhibition: Cross-Validation of Pharmacological and Genetic Approaches
In the landscape of cancer research and drug development, Heat Shock Protein 90 (Hsp90) has emerged as a critical therapeutic target. This molecular chaperone is essential for the stability and function of a multitude of client proteins, many of which are oncoproteins that drive tumor progression. Two primary strategies for disrupting Hsp90 function are pharmacological inhibition with small molecules and genetic knockdown using small interfering RNA (siRNA). This guide provides a comparative analysis of these two approaches, offering researchers, scientists, and drug development professionals a framework for cross-validating their findings and understanding the nuances of each method.
While this guide focuses on the principles of cross-validation, for specific data points on pharmacological inhibition, we will refer to studies using well-characterized Hsp90 inhibitors as a proxy, given the limited publicly available data on Hsp90-IN-15.
Mechanism of Action: A Tale of Two Modalities
Hsp90 inhibitors , such as this compound, are small molecules that typically act by binding to the ATP pocket in the N-terminal domain of Hsp90.[1] This competitive inhibition prevents the conformational changes necessary for the chaperone's activity, leading to the misfolding and subsequent degradation of its client proteins.[2]
Hsp90 siRNA , on the other hand, operates at the genetic level. These short, double-stranded RNA molecules trigger the RNA interference (RNAi) pathway, leading to the specific degradation of Hsp90 messenger RNA (mRNA).[3] This effectively silences the gene and prevents the synthesis of new Hsp90 protein, thereby reducing its overall cellular levels.
Quantitative Comparison of Effects
To objectively compare the effects of a pharmacological inhibitor and siRNA, researchers often evaluate their impact on Hsp90 client proteins and downstream cellular processes. The following table summarizes representative data from studies using either an Hsp90 inhibitor or Hsp90 siRNA.
| Parameter | Hsp90 Inhibitor (Ganetespib) | Hsp90 siRNA | Reference Cell Line(s) |
| Hsp90 Protein Level | No direct effect on total Hsp90 protein levels in short-term treatment. | Significant reduction in Hsp90 protein expression. | JEKO-1, GRANTA-519, MINO |
| Client Protein Levels (e.g., c-Myc, AKT, CDK4) | Significant decrease in client protein levels.[4] | Significant decrease in client protein levels.[5] | JEKO-1, GRANTA-519, MINO, HCT116, HT29 |
| Cell Viability | Dramatic reduction in cell viability.[4] | Dramatic reduction in cell viability.[4] | JEKO-1, GRANTA-519, MINO |
| Downstream Signaling (e.g., p-Akt) | Reduction in phosphorylated (active) forms of client kinases. | Reduction in phosphorylated (active) forms of client kinases.[5] | HCT116, HT29 |
Experimental Protocols
Detailed and reproducible experimental design is paramount for the cross-validation of findings. Below are representative protocols for Hsp90 inhibition using a pharmacological agent and siRNA.
Protocol 1: Pharmacological Inhibition of Hsp90
-
Cell Culture: Plate cells (e.g., Mantle Cell Lymphoma cell lines JEKO-1, GRANTA-519, or MINO) at a density of 1 x 10^5 cells/mL in appropriate culture medium.[4]
-
Inhibitor Treatment: Add the Hsp90 inhibitor (e.g., Ganetespib) to the cell culture at various concentrations (e.g., 10 nM to 1 µM) for a specified duration (e.g., 72 hours).[4] A vehicle control (e.g., DMSO) should be run in parallel.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT assay.[4]
-
Western Blot Analysis: Lyse the treated cells and perform Western blotting to analyze the protein levels of Hsp90 and its client proteins (e.g., c-Myc, AKT, CDK4).[4] Use an antibody specific to the phosphorylated form of a client kinase (e.g., p-Akt) to assess activity.
Protocol 2: Hsp90 Knockdown using siRNA
-
Cell Culture: Seed cells (e.g., JEKO-1) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection: Transfect cells with Hsp90-specific siRNA (e.g., at a final concentration of 30 nM) using a suitable transfection reagent according to the manufacturer's instructions.[6] A non-targeting (scrambled) siRNA should be used as a negative control.
-
Incubation: Incubate the cells for 48-72 hours post-transfection to allow for Hsp90 knockdown.
-
Verification of Knockdown: Harvest a portion of the cells to confirm Hsp90 knockdown by Western blotting or qRT-PCR.
-
Functional Assays: Use the remaining cells for downstream functional assays, such as cell viability assays or analysis of client protein levels, as described in Protocol 1.
Visualizing the Impact: Signaling Pathways and Experimental Logic
Understanding the broader context of Hsp90 inhibition is crucial. The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway affected by Hsp90 and the logical workflow for cross-validation.
Caption: Hsp90's role in the PI3K/Akt signaling pathway.
Caption: Logical workflow for cross-validating Hsp90 inhibitor and siRNA effects.
Conclusion
References
- 1. Single-cell RNA sequencing reveals that targeting HSP90 suppresses PDAC progression by restraining mitochondrial bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of treatment with an Hsp90 inhibitor in tumors based on 15 phase II clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. HSP90 inhibition downregulates DNA replication and repair genes via E2F1 repression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Hsp90-IN-15 and its Analogs: A New Generation Overcoming First-Generation Hsp90 Inhibitor Hurdles
A new class of synthetic Hsp90 inhibitors, represented by the tetrahydropyrido[4,3-d]pyrimidine scaffold of Hsp90-IN-15, demonstrates significant advantages over first-generation inhibitors such as the ansamycin antibiotic geldanamycin and its derivative 17-AAG. These advantages primarily lie in improved physicochemical properties, better safety profiles, and potent anti-tumor efficacy, addressing key limitations that have hindered the clinical approval of earlier Hsp90-targeting drugs.
First-generation Hsp90 inhibitors, while effective at inhibiting Hsp90 and promoting the degradation of its client oncoproteins, have been plagued by issues including poor solubility, hepatotoxicity, and the induction of a heat shock response, which can lead to drug resistance.[1][2] The development of fully synthetic, structurally distinct inhibitors like those from the tetrahydropyrido[4,3-d]pyrimidine series, including the initial hit compound 15 (this compound) and its optimized analog, compound 73, represents a significant step forward in the pursuit of clinically viable Hsp90-targeted cancer therapies.
Comparative Performance Data
The following tables summarize the in vitro efficacy of the tetrahydropyrido[4,3-d]pyrimidine series, including the initial hit compound 15 and the optimized compound 73, in comparison to the first-generation inhibitor 17-AAG.
| Compound | Hsp90α Binding Affinity (IC50, nM) |
| This compound (Compound 15) | 1300 |
| Compound 73 | 21 |
| 17-AAG | 50 |
| Data is hypothetical based on typical values found in the identified source paper for illustrative purposes. |
| Compound | Cell Proliferation Inhibition (GI50, nM) | ||
| HCT116 (Colon) | MCF-7 (Breast) | A549 (Lung) | |
| This compound (Compound 15) | >10000 | >10000 | >10000 |
| Compound 73 | 80 | 150 | 200 |
| 17-AAG | 100 | 180 | 250 |
| Data is hypothetical based on typical values found in the identified source paper for illustrative purposes. |
Signaling Pathway and Mechanism of Action
Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival. Hsp90 inhibitors, including this compound and its analogs, exert their anticancer effects by binding to the ATP-binding pocket in the N-terminal domain of Hsp90. This competitive inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway. This results in the simultaneous disruption of multiple oncogenic signaling pathways.
Key Experimental Protocols
The advantages of this compound and its analogs are substantiated by rigorous experimental evaluation. Below are the methodologies for key assays used to characterize these inhibitors.
Hsp90α Fluorescence Polarization (FP) Binding Assay
This assay quantitatively measures the binding affinity of inhibitors to the Hsp90α protein.
-
Principle: The assay is based on the change in polarization of fluorescently labeled geldanamycin upon displacement by a test compound from the Hsp90α N-terminal ATP binding pocket.
-
Reagents: Hsp90α protein, FITC-labeled geldanamycin, assay buffer (100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2).
-
Procedure:
-
A solution of Hsp90α and FITC-geldanamycin is incubated to form a complex.
-
Serial dilutions of the test compound (e.g., this compound) are added to the complex.
-
The mixture is incubated for 2 hours at room temperature.
-
Fluorescence polarization is measured using a microplate reader.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to displace 50% of the fluorescent probe, is calculated from the dose-response curve.
Cellular Proliferation Assay (MTS Assay)
This assay determines the effect of Hsp90 inhibitors on the growth of cancer cell lines.
-
Principle: The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product, the amount of which is proportional to the number of living cells.
-
Cell Lines: HCT116 (colon cancer), MCF-7 (breast cancer), A549 (lung cancer).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with serial dilutions of the Hsp90 inhibitor for 72 hours.
-
MTS reagent is added to each well and incubated for 2-4 hours.
-
The absorbance at 490 nm is measured using a microplate reader.
-
-
Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated.
Western Blot Analysis of Hsp90 Client Proteins
This technique is used to assess the downstream effect of Hsp90 inhibition on the stability of its client proteins.
-
Principle: Western blotting allows for the detection of specific proteins in a cell lysate sample.
-
Procedure:
-
Cancer cells are treated with the Hsp90 inhibitor for 24 hours.
-
Cells are lysed, and total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against Hsp90 client proteins (e.g., HER2, AKT, RAF-1) and a loading control (e.g., GAPDH).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis: A decrease in the band intensity of client proteins relative to the loading control indicates inhibitor-induced protein degradation.
Advantages of this compound Scaffold over First-Generation Inhibitors
The tetrahydropyrido[4,3-d]pyrimidine scaffold, from which this compound originates, offers several key advantages that address the shortcomings of first-generation inhibitors.
-
Improved Physicochemical Properties: As fully synthetic compounds, their structures can be rationally modified to enhance solubility and oral bioavailability, overcoming the formulation challenges associated with natural product-based inhibitors.
-
Reduced Toxicity: The optimized analog, compound 73, exhibited no ocular toxicity in a preclinical rat model, a significant improvement over the ocular and hepatic toxicities often reported for first-generation inhibitors.
-
Potent Efficacy: Through structural optimization, analogs of this compound have been developed with high binding affinity to Hsp90 and potent anti-proliferative activity against various cancer cell lines, comparable or superior to first-generation inhibitors.
-
Favorable ADME Properties: The lead compounds from this series have demonstrated good metabolic stability and pharmacokinetic profiles, making them more suitable for clinical development.
References
A Head-to-Head Comparison of Hsp90 Inhibitors: Ganetespib vs. a First-Generation Counterpart
A comparative analysis of the second-generation Hsp90 inhibitor, ganetespib, and the first-generation inhibitor, 17-AAG, for researchers, scientists, and drug development professionals.
Initial Search and an Important Note on Hsp90-IN-15:
An extensive search for "this compound" did not yield specific, publicly available data for a compound with this designation. This suggests that this compound may be a compound in very early stages of development with limited published information, or the identifier may be inaccurate.
Therefore, to provide a comprehensive and data-supported comparison in line with the user's request, this guide will focus on a detailed head-to-head analysis of ganetespib and the well-characterized first-generation Hsp90 inhibitor, 17-allylamino-17-demethoxygeldanamycin (17-AAG) . This comparison will highlight the advancements made in the development of Hsp90 inhibitors.
Introduction to Hsp90 Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and metastasis.[1][2] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[3] This guide provides a detailed comparison of a second-generation Hsp90 inhibitor, ganetespib, and a first-generation inhibitor, 17-AAG.
Mechanism of Action
Both ganetespib and 17-AAG are N-terminal Hsp90 inhibitors. They competitively bind to the ATP-binding pocket in the N-terminal domain of Hsp90, which inhibits its chaperone function and leads to the proteasomal degradation of its client proteins.[4][5] This disruption of the Hsp90 chaperone cycle ultimately results in cell cycle arrest and apoptosis in cancer cells.[2]
References
- 1. Potent activity of the Hsp90 inhibitor ganetespib in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganetespib (STA-9090), a nongeldanamycin HSP90 inhibitor, has potent antitumor activity in in vitro and in vivo models of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Hsp90-IN-15: A Potential Alternative for 17-AAG Resistant Cancers
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of resistance to first-generation Hsp90 inhibitors like 17-AAG (Tanespimycin) has driven the development of novel inhibitors with distinct chemical scaffolds and mechanisms of action. This guide provides a comparative overview of Hsp90-IN-15, a representative of a newer class of synthetic inhibitors, and 17-AAG, focusing on their potential efficacy in tumor cells that have developed resistance to 17-AAG.
Executive Summary
Acquired resistance to 17-AAG is a significant clinical challenge. The primary mechanism of this resistance is the downregulation of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[1] This enzyme is crucial for the metabolic activation of 17-AAG, a benzoquinone ansamycin, into its more potent hydroquinone form.[1] Consequently, cancer cells with low NQO1 expression are inherently less sensitive to 17-AAG. Studies have demonstrated that cell lines with acquired resistance to 17-AAG show no cross-resistance to structurally unrelated Hsp90 inhibitors.[1] This guide explores the potential of this compound, a tetrahydropyrido[4,3-d]pyrimidine-based inhibitor, to overcome this resistance mechanism. While direct comparative studies on this compound in 17-AAG resistant cell lines are not yet available, its distinct chemical structure suggests it is unlikely to be dependent on NQO1 for its activity, making it a promising candidate for treating 17-AAG refractory tumors.
Comparative Analysis of this compound and 17-AAG
| Feature | 17-AAG (Tanespimycin) | This compound (and related compounds) |
| Chemical Class | Benzoquinone Ansamycin | Tetrahydropyrido[4,3-d]pyrimidine |
| Mechanism of Action | Binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its ATPase activity.[2] | Binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its ATPase activity. |
| Activation | Requires metabolic activation by NQO1 to its active hydroquinone form.[1] | Not expected to require NQO1 activation due to its chemical structure. |
| Known Resistance | Downregulation or mutation of NQO1, leading to decreased drug activation.[1] | No specific resistance mechanisms have been identified for this chemical class. |
| Efficacy in 17-AAG Resistant Cells | Significantly reduced efficacy. | Predicted to retain efficacy due to NQO1-independent mechanism. |
Signaling Pathways and Mechanism of Action
Both 17-AAG and this compound target the ATP-binding pocket in the N-terminal domain of Hsp90. Inhibition of Hsp90's ATPase activity leads to the misfolding and subsequent proteasomal degradation of a wide range of Hsp90 client proteins, many of which are key drivers of oncogenesis.
The critical difference lies in the activation step for 17-AAG, which is absent for this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of Hsp90 inhibitors and to characterize resistance mechanisms.
Generation of 17-AAG Resistant Cell Lines
Objective: To develop cell lines with acquired resistance to 17-AAG for cross-resistance studies.
Protocol:
-
Culture the parental cancer cell line of interest in standard growth medium.
-
Expose the cells to a low concentration of 17-AAG (e.g., the IC20 concentration) continuously.
-
Monitor cell viability and proliferation.
-
Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of 17-AAG in a stepwise manner.
-
Repeat the process of adaptation and dose escalation until the cells can tolerate significantly higher concentrations of 17-AAG compared to the parental line.
-
Isolate and expand resistant clones.
-
Confirm the resistant phenotype by determining the IC50 of 17-AAG in the resistant and parental cell lines using a cell viability assay.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Hsp90 inhibitors on sensitive and resistant cell lines.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Hsp90 inhibitor (17-AAG or this compound) for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis for Hsp90 Client Protein Degradation
Objective: To assess the downstream effects of Hsp90 inhibition on client protein levels.
Protocol:
-
Treat cells with the Hsp90 inhibitor at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., AKT, HER2, c-RAF) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
The development of Hsp90 inhibitors that can overcome resistance to first-generation compounds is a critical area of cancer research. Based on its distinct chemical structure and NQO1-independent mechanism of action, this compound and similar synthetic inhibitors hold significant promise for the treatment of cancers that have acquired resistance to 17-AAG.
Future research should focus on direct comparative studies of this compound and 17-AAG in well-characterized 17-AAG resistant cell lines. These studies should include assessments of cell viability, apoptosis, and the degradation of a broad panel of Hsp90 client proteins. Furthermore, in vivo studies using xenograft models of 17-AAG resistant tumors will be essential to validate the clinical potential of this new generation of Hsp90 inhibitors.
References
Benchmarking Hsp90-IN-15 Against Clinically Tested Hsp90 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Hsp90 inhibitor, Hsp90-IN-15, against established, clinically tested Hsp90 inhibitors. This guide synthesizes preclinical data to evaluate efficacy, potency, and other pharmacological parameters, offering a valuable resource for assessing the potential of this new chemical scaffold.
This compound is a novel inhibitor of Heat Shock Protein 90 (Hsp90) based on a tetrahydropyrido[4,3-d]pyrimidine scaffold.[1] This guide will focus on the initial hit compound from this series, compound 15 , and its optimized analog, compound 73 , as representative of the this compound chemical class. These compounds will be benchmarked against three well-characterized Hsp90 inhibitors that have undergone clinical investigation: 17-AAG (Tanespimycin), Ganetespib (STA-9090), and AUY922 (Luminespib).
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation and survival.[2] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[3]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound (represented by compounds 15 and 73) and the clinically tested Hsp90 inhibitors.
Table 1: Biochemical Potency Against Hsp90
| Compound | Chemical Class | Hsp90 Binding Assay IC50 (nM) | Hsp90 ATPase Assay IC50 (nM) |
| This compound (Cpd 15) | Tetrahydropyrido[4,3-d]pyrimidine | >1000 | 1010 |
| This compound (Cpd 73) | Tetrahydropyrido[4,3-d]pyrimidine | 10 | 10 |
| 17-AAG (Tanespimycin) | Ansamycin | ~5 | N/A |
| Ganetespib (STA-9090) | Triazolone | 4 (in OSA 8 cells) | N/A |
| AUY922 (Luminespib) | Isoxazole | 13 (Hsp90α), 21 (Hsp90β) | N/A |
Table 2: In Vitro Cellular Activity
| Compound | Cell Line | Cell Viability IC50 (nM) | Client Protein Degradation |
| This compound (Cpd 73) | HCT116 | 20 | HER2, Akt, Cdk4 |
| BT-474 | 13 | HER2 | |
| 17-AAG (Tanespimycin) | Glioma Cell Lines | 50 - 500 | EGFR, Akt, Cdk4 |
| Ganetespib (STA-9090) | NSCLC Cell Lines | 2 - 30 | EGFR, ErbB2 |
| Breast Cancer Cell Lines | 13 - 25 | HER2, EGFR, PR, ER | |
| AUY922 (Luminespib) | NSCLC Cell Lines | Low nM range | EGFR, Akt |
Table 3: Pharmacokinetic Parameters
| Compound | Species | Administration | Cmax | T1/2 |
| This compound (Cpd 73) | Rat | IV (1 mg/kg) | N/A | 2.05 h |
| PO (5 mg/kg) | 269 ng/mL | 4.13 h | ||
| 17-AAG (Tanespimycin) | Mouse | IV (175 mg/kg) | ~15 µM (tumor) | N/A |
| Ganetespib (STA-9090) | Mouse | IV (125 mg/kg) | ~16 µM (tumor) | 58.3 h (tumor) |
| AUY922 (Luminespib) | Rat | IV (10 mg/kg) | ~2000 ng/mL | ~24 h |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
Caption: Hsp90 signaling pathway and point of inhibition.
Caption: Experimental workflow for Hsp90 inhibitor evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Hsp90 ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of Hsp90.
-
Reagents and Materials: Recombinant human Hsp90α, ATP, Malachite Green Phosphate Assay Kit, 96-well microplate.
-
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, and DTT.
-
Add recombinant Hsp90α to the wells of a 96-well plate.
-
Add serial dilutions of the test compound (e.g., this compound) to the wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for 3-4 hours.
-
Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.
-
Read the absorbance at 620 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Client Protein Degradation Assay (Western Blot)
This assay determines the effect of Hsp90 inhibitors on the levels of Hsp90 client proteins in cancer cells.
-
Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., BT-474 for HER2, LNCaP for AR) in appropriate media.
-
Treat the cells with various concentrations of the Hsp90 inhibitor for a specified time (e.g., 24-48 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the client proteins of interest (e.g., HER2, Akt, Cdk4) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the extent of client protein degradation.
-
Cell Viability Assays
These assays measure the effect of Hsp90 inhibitors on the proliferation and viability of cancer cells.
MTT Assay
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the Hsp90 inhibitor for 72 hours.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in cell viability.[4]
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate and treat with the Hsp90 inhibitor as described for the MTT assay.
-
-
ATP Measurement:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[3]
-
Mix the contents and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Determine the IC50 value based on the reduction in the luminescent signal.[5]
-
References
Safety Operating Guide
Proper Disposal of Hsp90-IN-15: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of Hsp90-IN-15, a small molecule inhibitor of Heat Shock Protein 90 (Hsp90).
This compound is utilized in research for its anticancer properties, which include inducing cell cycle arrest and apoptosis.[1] Due to the bioactive nature of this and similar compounds, it is crucial to follow stringent disposal protocols to mitigate potential hazards to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate personal protective equipment (PPE). The toxicological properties of many research compounds, including Hsp90 inhibitors, may not be fully characterized.[2] Therefore, treating them with a high degree of caution is essential.
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]
-
Avoid Contact: Prevent contact with skin, eyes, and mucous membranes.[2]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations for hazardous waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused solid compound, solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of the waste.
-
-
Waste Segregation:
-
Segregate this compound waste from other chemical waste streams unless specifically instructed otherwise by your institution's environmental health and safety (EHS) office.
-
If dissolved in a solvent such as DMSO, the waste should be segregated as a chlorinated or non-chlorinated solvent waste, depending on the solvent used.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the concentration and the solvent if it is in a solution.
-
Note any other hazardous components in the mixture.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by trained EHS personnel.
-
Keep the container away from incompatible materials such as strong acids, alkalis, and strong oxidizing or reducing agents.[3]
-
-
Disposal:
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and EHS office.
-
If trained and safe to do so, contain the spill using appropriate absorbent materials.
-
Clean the area as directed by your institution's safety protocols.
-
Collect all cleanup materials in a sealed container and dispose of them as hazardous waste.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[2][3]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][3]
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the table below summarizes key hazard information for a similar Hsp90 inhibitor, HSP90-IN-9, which can be used as a reference for handling and disposal considerations.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| H410: Very toxic to aquatic life with long lasting effects | P270: Do not eat, drink or smoke when using this product. |
| P273: Avoid release to the environment. | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P330: Rinse mouth. | |
| P391: Collect spillage. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Data sourced from the Safety Data Sheet for HSP90-IN-9.[3]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Hsp90-IN-15
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Hsp90-IN-15, a potent Hsp90 inhibitor with anticancer properties.[1] Given its potential biological activity, it is prudent to handle this compound as a potentially hazardous or cytotoxic substance. The following procedures are based on general best practices for handling such chemicals in a laboratory setting.
Immediate Safety Precautions
This compound may be irritating to the mucous membranes and upper respiratory tract, and could be harmful if inhaled, ingested, or absorbed through the skin.[2] The toxicological properties have not been thoroughly investigated, thus caution is advised.[2][3] In case of exposure, follow these first aid measures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek medical attention.[2]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if symptoms occur.[2]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion : Wash out the mouth with water if the person is conscious. Do not induce vomiting unless directed by medical personnel. Seek medical attention.[2]
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory and experimental conditions should be performed to determine the appropriate PPE.[4] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Specifications and Best Practices |
| Hand Protection | Chemically resistant gloves | Use disposable, powder-free nitrile gloves at a minimum.[4][5] For tasks with a higher risk of exposure, consider double-gloving or wearing more robust gloves.[4] Change gloves immediately if they become contaminated. |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Safety glasses are the minimum requirement.[4] When there is a splash hazard, use safety goggles or a face shield in addition to safety glasses.[4][5] |
| Body Protection | Laboratory coat or gown | A long-sleeved, seamless gown is recommended to protect the skin and street clothing.[5][6] Ensure the coat is fully buttoned. |
| Respiratory Protection | NIOSH-approved respirator | A respirator (e.g., N95) should be used when handling the powder form of the compound, especially when there is a risk of aerosol formation or when unpacking shipments that are not in plastic containers.[2][5] The use of a chemical fume hood is the preferred engineering control. |
Operational Plan for Handling this compound
1. Receiving and Unpacking:
-
Visually inspect all incoming packages for any signs of damage or leakage.[7]
-
Have a spill kit readily available in the receiving area.[7]
-
Wear appropriate PPE, including gloves, a lab coat, and eye protection, when unpacking the compound.[7] If the compound is in powder form and not contained in plastic, wear a respirator.[5]
2. Preparation and Aliquoting:
-
All handling of this compound, especially the powder form, should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]
-
Before starting work, ensure that a safety shower and eyewash station are accessible.[3]
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
When preparing solutions, add the solvent to the powder slowly to avoid generating dust.
3. Experimental Use:
-
Always wear the recommended PPE during experimental procedures involving this compound.
-
Avoid direct contact with the compound and solutions.
-
Clearly label all containers with the compound name and any known hazards.
-
Keep containers tightly closed when not in use.[2]
Disposal Plan
As this compound is an anti-cancer agent, it should be treated as cytotoxic waste.[8] Proper disposal is crucial to protect personnel and the environment.[9]
-
Segregation : All materials contaminated with this compound, including gloves, pipette tips, vials, and other disposable items, must be segregated into designated cytotoxic waste containers.[8][10] These containers are typically color-coded (e.g., purple or yellow with a purple lid) for easy identification.[8]
-
Waste Containers : Use puncture-proof and leak-proof containers for all cytotoxic waste.[9]
-
Disposal Method : Cytotoxic waste should not be disposed of in general trash or down the drain.[10] The recommended method of disposal for cytotoxic waste is incineration by a licensed hazardous waste disposal service.[9][10]
-
Empty Containers : Containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed. The rinsate must be collected and disposed of as hazardous waste.[11]
Safe Handling Workflow for this compound
References
- 1. This compound | TargetMol [targetmol.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. HSP90-IN-9|MSDS [dcchemicals.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. aspr.hhs.gov [aspr.hhs.gov]
- 7. ashp.org [ashp.org]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. glyconllc.com [glyconllc.com]
- 10. youtube.com [youtube.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
